molecular formula C11H10N4 B1266547 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile CAS No. 5346-56-5

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Cat. No.: B1266547
CAS No.: 5346-56-5
M. Wt: 198.22 g/mol
InChI Key: VWOYPUVIGCTVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYPUVIGCTVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277312
Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-56-5
Record name 5346-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5346-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5346-56-5

This technical guide provides an in-depth overview of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data, and a review of the biological activities associated with this class of molecules.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 5346-56-5[]
Molecular Formula C₁₁H₁₀N₄[]
Molecular Weight 198.22 g/mol []
Appearance White to off-white crystalline powder
Density 1.23 g/cm³[]
Purity Typically ≥98%[]
IUPAC Name 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile[]
Synonyms 5-Amino-4-cyano-3-methyl-1-phenylpyrazole, TIMTEC-BB SBB005517[]
InChI InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3[]
InChI Key VWOYPUVIGCTVSC-UHFFFAOYSA-N[]
SMILES CC1=NN(C(=C1C#N)N)C2=CC=CC=C2[]

Synthesis of this compound

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is often achieved through a one-pot, multi-component reaction, which is an efficient and environmentally friendly approach.[2] A general experimental protocol for a similar class of compounds is detailed below.

Experimental Protocol: One-Pot Three-Component Synthesis

This method involves the condensation of a substituted benzaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., alumina-silica-supported MnO₂, SnO–CeO₂ nanocomposite)[2]

  • Solvent (e.g., water, ethanol)

  • Magnetic stirrer and hot plate

  • Round-bottomed flask

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Eluent for TLC (e.g., n-hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottomed flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst in the chosen solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 55 °C or room temperature, depending on the catalyst and solvent system) using a magnetic stirrer.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • The solid product is typically collected by filtration.

  • The crude product is then washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

  • The final product can be further purified by recrystallization from an appropriate solvent to yield the desired 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product Benzaldehyde Substituted Benzaldehyde Reaction One-Pot Reaction (Catalyst, Solvent, Temperature) Benzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile Recrystallization->Final_Product

Caption: General workflow for the one-pot synthesis of 5-aminopyrazole derivatives.

Spectral Data

The structural characterization of this compound and its derivatives is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The following table summarizes the characteristic spectral data for this class of compounds based on available literature for closely related analogs.[3][4][5][6]

Spectroscopic TechniqueCharacteristic Peaks / Shifts
FT-IR (KBr, cm⁻¹) N-H stretch (amino group): 3450-3200 (often two bands) C≡N stretch (nitrile group): 2230-2200 C=C and C=N stretch (aromatic and pyrazole rings): 1650-1450
¹H NMR (DMSO-d₆, δ ppm) -NH₂ (amino protons): ~6.4-7.0 (broad singlet) Aromatic protons (phenyl ring): ~7.2-7.8 (multiplet) -CH₃ (methyl protons): ~2.3-2.6 (singlet)
¹³C NMR (DMSO-d₆, δ ppm) C≡N (nitrile carbon): ~112-120 Aromatic carbons: ~120-140 Pyrazole ring carbons: Quaternary carbons ~75-95 and ~150-160; CH carbon (if present) ~140 -CH₃ (methyl carbon): ~14-22

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[7][8][9] This suggests that the target compound could be a valuable scaffold for developing new therapeutic agents.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities through various mechanisms.[7][8][10] Some have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

  • Kinase Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various kinases, including BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[7]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[9]

  • Cytotoxicity against Cancer Cell Lines: Novel 3-(halophenyl)-1-phenyl-1H-pyrazoles have been synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[11]

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition Pyrazole->RAF Inhibition

Caption: Representative MAPK/ERK signaling pathway targeted by some pyrazole kinase inhibitors.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds exhibiting antibacterial and antifungal properties.[12][13][14]

  • Broad-Spectrum Activity: Various pyrazole derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium), as well as fungi (Candida albicans, Aspergillus fumigatus).[12][15]

  • Mechanism of Action: Some antibacterial pyrazoles are known to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[14]

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)

This is a standard method to assess the antimicrobial potential of a compound.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial and/or fungal strains.

  • Nutrient agar plates.

  • Sterile paper discs.

  • Standard antibiotic/antifungal drug as a positive control.

  • Solvent as a negative control.

  • Incubator.

Procedure:

  • Prepare a lawn culture of the test microorganism on the surface of the nutrient agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • Compare the zone of inhibition of the test compound with that of the positive control to determine its relative antimicrobial activity.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, the extensive research on related pyrazole derivatives strongly suggests its potential as a valuable scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into its specific mechanisms of action and structure-activity relationships is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization, and a workflow visualization for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic chemistry.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with amino, methyl, phenyl, and cyano groups. These functional groups contribute to its specific chemical reactivity and physical characteristics. The empirical and computed data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄--INVALID-LINK--
Molecular Weight 198.22 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 5346-56-5--INVALID-LINK--
Melting Point 163-164 °C[Various commercial suppliers]
Density 1.23 g/cm³--INVALID-LINK--
XLogP3-AA (Computed) 2.2--INVALID-LINK--
Appearance White to off-white crystalline powder[Various commercial suppliers]

Experimental Protocols

The synthesis of this compound can be achieved through several established routes for pyrazole ring formation. A common and effective method involves the condensation of a β-ketonitrile equivalent with phenylhydrazine. Below is a detailed methodology based on analogous syntheses reported in the literature.

Synthesis of this compound

This protocol is based on the widely used Knorr pyrazole synthesis and related methodologies.

Materials:

  • Phenylhydrazine

  • 2-Acetyl-3-aminocrotononitrile (or a suitable β-ketonitrile precursor)

  • Glacial Acetic Acid (as solvent and catalyst) or Ethanol

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.

  • Addition of Reagents: To the stirred solution, add 2-acetyl-3-aminocrotononitrile (1 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid or 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If using acetic acid, carefully pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form. If using ethanol, the solvent can be removed under reduced pressure.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid or salts. Dry the crude product in a desiccator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should exhibit signals corresponding to the protons of the methyl group, the amino group (which may be broad), and the phenyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the nitrile group, the methyl group, and the phenyl group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

  • Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₀N₄.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis start Starting Materials (Phenylhydrazine, β-Ketonitrile) reaction Condensation Reaction (Reflux in Acetic Acid/Ethanol) start->reaction workup Aqueous Work-up & Filtration reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure Product: 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ea Elemental Analysis product->ea

Caption: Workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological mechanism of action or associated signaling pathways for this compound have not been extensively reported in publicly available literature. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, some pyrazole derivatives have been investigated as inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and differentiation signaling pathways. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

This guide provides a foundational understanding of this compound. As research progresses, it is anticipated that more detailed information regarding its properties and biological activities will become available.

An In-depth Technical Guide on 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. This document is intended to serve as a core resource, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to support advanced research and development efforts.

Core Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The core structure is substituted with four different functional groups: an amino group (-NH2) at position 5, a methyl group (-CH3) at position 3, a phenyl group (-C6H5) at position 1 of the pyrazole nitrogen, and a nitrile group (-CN) at position 4. This distinct arrangement of functional groups imparts specific chemical and biological properties to the molecule.

Data Presentation: Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of the compound are summarized below for easy reference and comparison.

Identifier Value Reference
IUPAC Name 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile[1][]
CAS Number 5346-56-5[1][]
Molecular Formula C11H10N4[1][]
Molecular Weight 198.22 g/mol [1][]
InChI Key VWOYPUVIGCTVSC-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NN(C2=C1N)C(=C(C#N)C2=O)C3=CC=CC=C3N/A
Appearance White to off-white powderGeneric Supplier Data
Melting Point 190-192 °C (for a similar chloro-derivative)[3]
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanolGeneric Supplier Data

Synthesis and Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, often employing a one-pot, multi-component reaction strategy, which is valued for its efficiency and atom economy.

Experimental Workflow: One-Pot Synthesis

The logical flow for a typical three-component synthesis is outlined below. This process involves the condensation of an aldehyde, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification r1 Phenylhydrazine mix Combine reactants in Ethanol with Catalyst (e.g., Piperidine) r1->mix r2 Aromatic Aldehyde r2->mix r3 Malononitrile r3->mix reflux Microwave Irradiation or Reflux (2-5 min) mix->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate Formation cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallization wash->recrystallize product Pure Product: 5-Amino-3-aryl-1-phenyl- 1H-pyrazole-4-carbonitrile recrystallize->product

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol is adapted from established green synthesis methodologies for similar pyrazole derivatives.[4][5][6]

Materials:

  • Phenylhydrazine (1 mmol)

  • Substituted aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)[5]

  • Malononitrile (1 mmol)[5]

  • Ethanol (solvent)

  • Piperidine or another suitable catalyst (catalytic amount)

  • Round-bottom flask

  • Microwave reactor or reflux setup

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.[5]

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture. This can be done conventionally via reflux or more efficiently using microwave irradiation (e.g., 2 minutes at 140°C).[6]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product typically precipitates out of the solution. If not, the solvent can be partially evaporated or cold water can be added to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude solid with a small amount of cold ethanol to remove residual reactants and impurities.

  • For further purification, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to yield the final product.

Biological Activity and Signaling Pathways

Pyrazole derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[7][8] The title compound and its analogues have been investigated for various therapeutic applications, including as anticancer agents.[6]

Logical Relationship: From Molecular Structure to Biological Effect

The therapeutic potential of pyrazole derivatives stems from the ability of their specific structural features to interact with biological targets, such as enzymes or receptors, thereby modulating signaling pathways involved in disease progression.

signaling_pathway compound 5-Amino-3-methyl- 1-phenyl-1H-pyrazole- 4-carbonitrile Derivative target Biological Target (e.g., Kinase, Receptor) compound->target Binds/Inhibits pathway Cellular Signaling Pathway (e.g., Proliferation, Apoptosis) target->pathway Modulates response Cellular Response pathway->response Alters effect Therapeutic Effect (e.g., Anti-tumor Activity) response->effect Leads to

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a detailed experimental protocol for the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 5346-56-5). This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, necessitating a thorough understanding of its characterization and preparation.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55 - 7.40m5HPhenyl-H
4.81s2HNH₂
2.20s3HCH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
150.0C-5
141.2C-3
136.9Phenyl C-1'
129.8Phenyl C-3', C-5'
128.8Phenyl C-4'
124.1Phenyl C-2', C-6'
114.1CN
75.6C-4
14.5CH₃

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amino group)
2220C≡N stretching (nitrile)
1640N-H bending (amino group)
1595, 1500C=C stretching (aromatic ring)

Table 4: Mass Spectrometry Data

m/zAssignment
198.09[M]⁺
171.07[M-HCN]⁺
91.05[C₆H₅N]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The experimental protocols provided below are based on established synthetic methodologies for this class of compounds.

Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Ethyl 2-cyano-3-oxobutanoate

  • Ethanol

  • Glacial Acetic Acid

Procedure: A solution of phenylhydrazine (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, ethyl 2-cyano-3-oxobutanoate (10 mmol) is added, followed by a catalytic amount of glacial acetic acid (0.5 mL). The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer with electron ionization (EI) at 70 eV.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Synthesis of this compound A Phenylhydrazine C Reaction Mixture (Ethanol, Acetic Acid) A->C B Ethyl 2-cyano-3-oxobutanoate B->C D Reflux (4h) C->D Heat E Precipitation & Filtration D->E Cool F Recrystallization (Ethanol) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with pyrazole derivatives.[1] The accurate interpretation of ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of these compounds.[1]

Chemical Structure

IUPAC Name: 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile[] Molecular Formula: C₁₁H₁₀N₄[] Canonical SMILES: CC1=NN(C(=C1C#N)N)C2=CC=CC=C2[]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in different chemical environments. The data presented below is a representative summary compiled from the analysis of structurally similar pyrazole derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl~2.39Singlet3H-CH₃
Phenyl H2, H6~7.85Doublet2HOrtho-protons
Phenyl H3, H5~7.62Triplet2HMeta-protons
Phenyl H4~7.17Triplet1HPara-proton
Amino~6.75Singlet (broad)2H-NH₂

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The following table summarizes the expected chemical shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)
-CH₃~21.9
C4 (pyrazole)~114.9
C≡N~124.4
Phenyl C4~128.1
Phenyl C2, C6~128.9
Phenyl C3, C5~129.9
Phenyl C1 (ipso)~133.2
C3 (pyrazole)~146.1
C5 (pyrazole)~156.7

Note: The assignments are based on typical chemical shift ranges for similar functional groups and aromatic systems.[3][4]

Experimental Protocols

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its excellent dissolving power.[1] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the final solution height is adequate for the spectrometer's probe.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).[3]

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or referencing to the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound, a process common in medicinal chemistry and drug discovery.[5][6]

G Workflow for Synthesis and Characterization Reactants Starting Materials (e.g., Phenylhydrazine, Ethyl Acetoacetate, Malononitrile) Synthesis One-Pot Multicomponent Reaction Reactants->Synthesis CrudeProduct Crude Product Isolation (e.g., Filtration, Evaporation) Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization, Column Chromatography) CrudeProduct->Purification PureProduct Pure 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile Purification->PureProduct Characterization Structural Characterization PureProduct->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR Final Verified Compound NMR->Final MS->Final FTIR->Final

Caption: A flowchart of the synthesis and characterization process.

References

A Technical Guide to the FT-IR Analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocol for obtaining an FT-IR spectrum of a solid sample and presents an analysis of the expected vibrational frequencies corresponding to the molecule's functional groups.

Introduction to FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. An FT-IR spectrometer measures this absorption and generates a spectrum that serves as a unique molecular "fingerprint." For the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the amine (NH₂), methyl (CH₃), phenyl (C₆H₅), pyrazole ring, and nitrile (C≡N) moieties.

Experimental Protocol

The following section details the methodology for acquiring an FT-IR spectrum of a solid organic compound like this compound. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique for solid sample analysis.

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place a small amount (approximately 1-2 mg) of the this compound sample into the mortar.

    • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could alter the crystalline structure of the sample.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly across the surface of the lower anvil.

    • Place the upper anvil into the collar and gently press down to compact the powder.

    • Place the die assembly into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected and the peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

    • The spectrum is then interpreted by assigning the observed absorption bands to the vibrational modes of the functional groups present in the molecule.

An alternative method for solid sample analysis is the "Thin Solid Film" method.[1] In this technique, the solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be directly analyzed in the FT-IR spectrometer.[1]

Data Presentation: Expected FT-IR Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on established literature data for similar pyrazole derivatives and the known absorption ranges for the respective functional groups.[2][3][4]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)Medium - Strong
3200 - 3100C-H Aromatic StretchPhenyl RingMedium - Weak
2960 - 2850C-H Aliphatic StretchMethyl Group (CH₃)Medium - Weak
2230 - 2210C≡N StretchNitrileStrong
1650 - 1590N-H Bending (Scissoring)Primary Amine (NH₂)Medium - Strong
1600 - 1450C=C Aromatic Ring StretchPhenyl RingMedium - Strong
1580 - 1500C=N & C=C Ring StretchPyrazole RingMedium - Strong
1465 - 1440C-H Asymmetric BendMethyl Group (CH₃)Medium
1380 - 1365C-H Symmetric Bend (Umbrella)Methyl Group (CH₃)Medium - Weak
1300 - 1200C-N StretchAryl AmineMedium - Strong
900 - 675C-H Out-of-Plane BendingPhenyl Ring (Substitution Pattern)Strong

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the functional groups of this compound and their expected vibrational frequencies.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis start Start weigh_sample Weigh Sample & KBr start->weigh_sample grind Grind Mixture weigh_sample->grind load_die Load Die grind->load_die press Apply Hydraulic Pressure load_die->press release Release Pressure press->release eject Eject Pellet release->eject place_pellet Place Pellet in Spectrometer eject->place_pellet background Acquire Background Spectrum place_pellet->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum analyze Analyze Spectrum sample_spectrum->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

functional_group_correlation cluster_groups Functional Groups cluster_frequencies Expected FT-IR Frequencies (cm⁻¹) molecule This compound Functional Groups amine Amine (NH₂) molecule->amine methyl Methyl (CH₃) molecule->methyl phenyl Phenyl (C₆H₅) molecule->phenyl pyrazole Pyrazole Ring molecule->pyrazole nitrile Nitrile (C≡N) molecule->nitrile amine_freq 3450-3300 (N-H Stretch) 1650-1590 (N-H Bend) amine->amine_freq methyl_freq 2960-2850 (C-H Stretch) 1465-1440 & 1380-1365 (C-H Bend) methyl->methyl_freq phenyl_freq 3200-3100 (C-H Stretch) 1600-1450 (C=C Stretch) 900-675 (C-H OOP Bend) phenyl->phenyl_freq pyrazole_freq 1580-1500 (C=N & C=C Stretch) pyrazole->pyrazole_freq nitrile_freq 2230-2210 (C≡N Stretch) nitrile->nitrile_freq

Caption: Correlation of functional groups to their expected FT-IR frequencies.

References

Mass Spectrometry of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines potential ionization and fragmentation behaviors, detailed experimental protocols for its analysis, and predictive data presented for research and development purposes.

Introduction to the Mass Spectrometry of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these compounds. The ionization and fragmentation patterns observed in mass spectrometry provide valuable information about the molecular weight, elemental composition, and connectivity of the molecule.

For this compound, common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are applicable. EI typically leads to extensive fragmentation, providing detailed structural information, while ESI is a softer ionization technique that usually produces a prominent protonated molecule [M+H]+, which is useful for molecular weight determination and further fragmentation studies via tandem mass spectrometry (MS/MS).

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, based on the analysis of structurally similar compounds and general fragmentation rules for aromatic amines and nitriles, a predicted fragmentation pattern can be proposed.

Table 1: Predicted Key Mass Spectral Data for this compound

m/z (predicted)Ion FormulaDescriptionIonization Mode
199.0927[C11H11N4]+Protonated Molecule [M+H]+ESI
198.0851[C11H10N4]+.Molecular Ion [M]+.EI
183.0774[C10H7N4]+Loss of methyl radical (·CH3)EI
171.0774[C10H7N3]+.Loss of HCN from the molecular ionEI
105.0578[C7H7N]+.Phenylnitrile cationEI
91.0548[C6H5N]+.Phenyl cation with nitrogenEI
77.0391[C6H5]+Phenyl cationEI

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The stable aromatic pyrazole ring and the phenyl group will influence the fragmentation, leading to characteristic product ions. Aromatic nitriles are known to exhibit a strong molecular ion peak. Common fragmentation patterns include the loss of small neutral molecules like HCN.

Electron Ionization (EI) Fragmentation Workflow

EI_Fragmentation_Workflow M Molecular Ion (M+.) m/z = 198 F1 [M - CH3]+. m/z = 183 M->F1 - .CH3 F2 [M - HCN]+. m/z = 171 M->F2 - HCN F3 Phenylnitrile Cation m/z = 105 M->F3 Ring Cleavage F4 Phenyl Cation with N m/z = 91 F3->F4 - CH2 F5 Phenyl Cation m/z = 77 F4->F5 - N ESI_MSMS_Fragmentation_Workflow MH Protonated Molecule [M+H]+ m/z = 199 Frag1 [M+H - NH3]+ m/z = 182 MH->Frag1 - NH3 Frag2 [M+H - CH3CN]+ m/z = 158 MH->Frag2 - CH3CN Frag3 Phenyl Cation m/z = 77 MH->Frag3 Ring Cleavage Compound_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep1 Dissolve Solid Sample Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 LCMS LC-MS Analysis Prep3->LCMS GCMS GC-MS Analysis Prep3->GCMS Data1 Determine Molecular Weight LCMS->Data1 GCMS->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Propose Fragmentation Pathways Data2->Data3 Data4 Structural Elucidation Data3->Data4

In-Depth Technical Guide on the Thermal Stability of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring the safety, efficacy, and shelf-life of a drug product.

This guide addresses the thermal stability of this compound by providing a framework of knowledge based on related chemical structures and standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄PubChem CID: 219858
Molecular Weight 198.22 g/mol PubChem CID: 219858
Appearance Solid (predicted)-
CAS Number 5346-56-5PubChem CID: 219858

Thermal Stability of Analogous Compounds

While specific TGA and DSC data for this compound are not publicly available, the melting points of several structurally related aminopyrazole carbonitrile derivatives have been reported. The melting point provides an initial indication of the thermal stability of a crystalline solid. A higher melting point generally suggests stronger intermolecular forces and greater thermal stability in the solid state.

Compound NameStructureMelting Point (°C)
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrilePhenyl at C3159-161
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile4-Methoxyphenyl at C3107-109
5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrilep-Tolyl at C3116-118
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile3-Nitrophenyl at C3190-192
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile4-Chlorophenyl at C3160-161
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile3-Chlorophenyl at N1181-190
5-Amino-3-anilino-1H-pyrazole-4-carbonitrileAnilino at C3208
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile4-Nitrophenyl at N1225-228

Note: The data presented is for comparative purposes and is derived from various scientific publications.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load into TGA Instrument B->C D Set Inert Atmosphere (N2) C->D E Program Temperature Ramp (e.g., 10°C/min) D->E F Initiate Analysis E->F G Record Mass vs. Temperature F->G H Determine Onset of Decomposition G->H

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as polymorphic transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Reference: Use an empty, hermetically sealed DSC pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected melting and decomposition range.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated from the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in DSC Pan A->B C Load Sample and Reference Pans B->C D Set Inert Atmosphere (N2) C->D E Program Temperature Ramp (e.g., 10°C/min) D->E F Initiate Analysis E->F G Record Heat Flow vs. Temperature F->G H Determine Melting Point and Enthalpy G->H Decomposition_Pathway A This compound B Thermally Excited State A->B Heat C N-N Bond Cleavage (Initiation) B->C D Ring Opening C->D E Elimination of N2 D->E F Formation of Fragmentation Products E->F

Reactivity of the amino group in 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

Introduction

5-Aminopyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms and an amino group at the C5 position. They are highly versatile and privileged scaffolds in organic synthesis and medicinal chemistry.[1][2] Their utility stems from multiple reactive sites, which allow them to serve as foundational building blocks for a wide array of fused heterocyclic systems. Many of these resulting compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, exhibit significant biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The introduction of an amino group onto the pyrazole ring drastically affects its chemical behavior toward electrophiles, making it a potent nucleophile.[1] This guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 5-aminopyrazoles, focusing on key transformations, experimental protocols, and the factors governing reaction outcomes. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this scaffold for the synthesis of novel chemical entities.

Electronic Properties and Nucleophilicity

The 5-aminopyrazole system is characterized by a complex interplay of electronic effects and tautomerism. The pyrazole ring itself is aromatic, and the exocyclic amino group acts as a strong electron-donating group through resonance. This increases the electron density at the N1 and C4 positions, making them susceptible to electrophilic attack. Consequently, 5-aminopyrazoles are polyfunctional compounds with at least three primary nucleophilic sites: the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4-H.[4][6] The competition between these sites dictates the final product, and reaction conditions can often be tuned to favor a specific regioisomer.

Key Reactions of the 5-Amino Group

The versatility of 5-aminopyrazoles is demonstrated by their participation in a broad range of chemical transformations. These reactions are fundamental to functionalizing the pyrazole core and constructing more complex, fused heterocyclic systems.

Acylation and Sulfonylation

The amino group of 5-aminopyrazoles readily undergoes acylation and sulfonylation upon reaction with acylating or sulfonylating agents. These reactions are crucial for installing various functional groups and are often a key step in the synthesis of pharmacologically active molecules.[5][7]

Table 1: Representative Acylation Reactions of 5-Aminopyrazoles

Entry 5-Aminopyrazole Derivative Reagent Conditions Product Yield (%) Reference
1 5-amino-3-methyl-1H-pyrazole Chloroacetyl chloride Basic medium 3H-imidazo[1,2-b]pyrazo-2-ol Not specified [7]

| 2 | Polyamines/Aminoglycosides | 5-benzoyl-3-(cyclopent-1-en-1-yl)-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP) | DCM, 20°C, 30 min | Mono-benzoylated amine | 90-97 |[8] |

Experimental Protocol: Selective Benzoylation of Amines using a Pyrazolone-Based Acylating Agent [8]

This protocol describes a highly selective monoacylation of primary amines.

  • Preparation of Reagent Solution: A solution of the 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one acylating agent (1.0 mmol) is prepared in 10 mL of dichloromethane (DCM).

  • Reaction Setup: The target amine (1.0 mmol) is dissolved in 8 mL of DCM in a reaction flask equipped with a stirrer.

  • Acylation: The acylating agent solution is added dropwise to the stirred amine solution over 20 minutes at 20°C.

  • Reaction Completion: The resulting mixture is allowed to stir at 20°C for an additional 30 minutes.

  • Analysis: The reaction progress and yield can be determined by ¹H NMR analysis of the reaction mixture using an internal standard such as 1,3,5-trimethoxybenzene.

Diazotization and Azo Coupling

The amino group at the C5 position can be converted into a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and acid).[9][10] These pyrazolyl-5-diazonium salts are valuable intermediates. Depending on the reaction conditions and the substituents on the pyrazole ring, they can undergo intramolecular azo coupling to form fused cinnoline systems or react with active methylene compounds to produce azo dyes.[9][10]

Table 2: Diazotization Reactions of 5-Aminopyrazoles

Entry 5-Aminopyrazole Derivative Reagents Conditions Product Type Yield (%) Reference
1 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles NaNO₂, Acetic Acid - Pyrazolo[3,4-c]cinnolines 31 [9][10]
2 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles 1) NaNO₂, H₂SO₄; 2) 2-naphthol - Azo dye 70 [9]

| 3 | 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | 1) NaNO₂, H₂SO₄; 2) N,N-dimethylaniline | - | Azo dye | 62 |[9] |

Experimental Protocol: Synthesis of Pyrazolo[3,4-c]cinnoline via Intramolecular Cyclization [9]

  • Diazotization: The substituted 5-amino-4-(aryl)pyrazole is treated with sodium nitrite in acetic acid. This generates the diazonium salt intermediate.

  • Intramolecular Coupling: The reaction mixture is stirred, allowing the diazonium intermediate to undergo an intramolecular electrophilic attack on the electron-rich aryl ring at the C4 position.

  • Cyclization: The subsequent cyclization and aromatization yield the 1,3-disubstituted 7,8-dimethoxypyrazolo[3,4-c]cinnoline product.

  • Isolation: The product is isolated and purified using standard techniques such as crystallization.

Condensation and Cyclization Reactions

Condensation reactions are arguably the most significant transformations of 5-aminopyrazoles, providing access to a vast library of fused heterocyclic compounds. The 5-amino group, often in concert with the N1 or C4 position, acts as a bidentate nucleophile, reacting with various bielectrophiles.[3]

One of the most important applications of 5-aminopyrazoles is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres found in many clinically relevant drugs.[11][12] A common method involves a one-flask reaction where the 5-aminopyrazole is treated with an amide (like DMF) in the presence of a coupling agent such as PBr₃, followed by cyclization with an amine source like hexamethyldisilazane.[13] This process typically involves a Vilsmeier amidination followed by intermolecular heterocyclization.[13]

Table 3: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines [13]

Entry 5-Aminopyrazole (1) Amide/Coupling Agent Amine Source Product Yield (%)
1 5-amino-1,3-diphenyl-1H-pyrazole DMF/PBr₃ NH(SiMe₃)₂ 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine 85
2 5-amino-3-methyl-1-phenyl-1H-pyrazole DMF/PBr₃ NH(SiMe₃)₂ 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 83

| 3 | 5-amino-3-(p-chlorophenyl)-1-phenyl-1H-pyrazole | DMF/PBr₃ | NH(SiMe₃)₂ | 3-(p-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 |

Experimental Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines [13]

  • Vilsmeier Reagent Formation: To a solution of N,N-dimethylformamide (DMF, 2.0 mmol) in anhydrous acetonitrile (5 mL), phosphorus tribromide (PBr₃, 1.0 mmol) is added dropwise at 0°C. The mixture is stirred for 10 minutes.

  • Amidination: The respective 5-aminopyrazole (1.0 mmol) is added to the mixture, which is then heated to 80°C and stirred for 2 hours.

  • Cyclization: The reaction is cooled to room temperature, and hexamethyldisilazane (NH(SiMe₃)₂, 2.0 mmol) is added. The mixture is then heated again to 80°C and stirred for 3 hours.

  • Workup: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

5-Aminopyrazoles are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step. The reaction of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones can lead to different tricyclic products depending on the reaction conditions.[6][14] This highlights the ability to tune the chemo- and regioselectivity of the reactions.

  • Pyrazolo[3,4-b]quinolinones: Formed under high temperatures (150°C) with a base like triethylamine. This pathway is analogous to a Hantzsch-type dihydropyridine synthesis.[14]

  • Pyrazolo[5,1-b]quinazolinones: Favored at room temperature under neutral conditions, often with sonication. This pathway resembles a Biginelli-type reaction.[14]

Conclusion

The amino group in 5-aminopyrazoles is a powerful director of reactivity, enabling a diverse array of chemical transformations. Through acylation, diazotization, and particularly condensation reactions, this versatile building block provides efficient routes to complex heterocyclic systems of significant interest to the pharmaceutical and materials science industries. Understanding the subtle interplay of electronic effects, tautomerism, and reaction conditions is critical for controlling the regioselectivity and achieving desired synthetic outcomes. The continued exploration of the reactivity of 5-aminopyrazoles will undoubtedly lead to the discovery of novel molecules with valuable biological and material properties.

References

Tautomerism in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and related aminopyrazole derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic pathways. This document details the potential tautomeric forms of the title compound, the experimental and computational methodologies used for their characterization, and the influence of substituents and solvent on the tautomeric equilibrium. The information presented herein is intended to be a valuable resource for researchers and scientists working with aminopyrazole scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in Aminopyrazoles

The pyrazole ring is a prevalent scaffold in a vast array of biologically active compounds. The presence of amino substituents on the pyrazole core introduces the possibility of tautomerism, which can significantly impact the molecule's properties and interactions with biological targets. For this compound, two primary types of tautomerism are of interest: amino-imino tautomerism and annular tautomerism.

Amino-imino tautomerism involves the migration of a proton from the amino group to a ring nitrogen atom, resulting in an imino tautomer. Annular tautomerism occurs in N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. However, in the case of 1-phenyl substituted pyrazoles like the title compound, annular tautomerism is blocked.

The equilibrium between these tautomeric forms is influenced by several factors, including the electronic nature of substituents on the pyrazole ring, the solvent polarity, temperature, and the solid-state packing forces.[1][2][3]

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the amino and imino forms.

Caption: Tautomeric equilibrium between the amino and imino forms.

Studies on related 4-cyano-3(5)-aminopyrazoles have shown that the presence of the electron-withdrawing cyano group at the C4 position can influence the tautomeric preference.[1]

Experimental Characterization of Tautomers

The identification and quantification of tautomers in both solution and the solid state are crucial for understanding their behavior. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4] By analyzing the chemical shifts and coupling constants of 1H, 13C, and 15N nuclei, the predominant tautomeric form can be identified. In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed, allowing for their quantification.[4] For rapid interconversion, time-averaged signals are observed, and variable temperature NMR studies can be employed to slow the exchange rate.

Typical Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire 1H, 13C, and 15N NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Variable Temperature Studies: To investigate dynamic equilibria, acquire spectra at a range of temperatures (e.g., from 223 K to 323 K).

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations at different temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[5][6] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the tautomer.

A search for the crystal structure of the title compound did not yield a specific result. However, the crystal structure of a closely related derivative, 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile, has been determined.[5] In this structure, the molecule exists as the 5-amino tautomer, with the amino group participating in intermolecular hydrogen bonding.[5] This suggests that in the solid state, the amino form of the title compound is likely to be favored.

Crystallographic Data for a Related Compound
Compound 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile[5]
Formula C20H16ClN5
Crystal System Orthorhombic
Space Group P212121
Key Finding The molecule exists as the 5-amino tautomer in the solid state.
Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups associated with each tautomer. For example, the amino tautomer will exhibit characteristic N-H stretching vibrations, while the imino tautomer will show a C=N stretching band. The position of the nitrile (C≡N) stretching frequency can also be sensitive to the tautomeric form.

Computational Studies on Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers.[1][2] These calculations can provide valuable insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Typical Computational Protocol:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[1]

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate relative energies.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

  • Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic parameters such as Gibbs free energy.

computational_workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvent_model Inclusion of Solvent Effects (e.g., PCM) energy_calc->solvent_model thermo_analysis Thermodynamic Analysis (Gibbs Free Energy) solvent_model->thermo_analysis end Relative Tautomer Stabilities thermo_analysis->end

Caption: A typical workflow for computational analysis of tautomerism.

Studies on 4-cyano-3(5)-aminopyrazoles have shown that in the gas phase, the 3-amino tautomer is often more stable.[1] However, in polar solvents like DMSO, the more polar 5-amino tautomer can become preferentially stabilized.[1]

Influence of Substituents and Solvent

The tautomeric equilibrium of aminopyrazoles is highly sensitive to the electronic nature of substituents on the pyrazole ring.

  • Electron-withdrawing groups at the 4-position, such as the cyano group in the title compound, have been shown to favor the 5-amino tautomer in solution.[1]

  • The N1-phenyl group fixes the position of the substituent on the pyrazole ring, preventing annular tautomerism and influencing the electronic distribution within the ring.

  • The C3-methyl group is an electron-donating group, which may have a subtle effect on the tautomeric equilibrium.

The solvent plays a crucial role in determining the predominant tautomer in solution. Polar protic and aprotic solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[3] In contrast, nonpolar solvents will have a lesser effect on the intrinsic stability of the tautomers.

Factor Influence on Tautomeric Equilibrium Reference
4-Cyano Group Favors the 5-amino tautomer in solution.[1]
Solvent Polarity Polar solvents can stabilize the more polar tautomer.[3]
Solid State Crystal packing forces can favor a single tautomer.[5][6]

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of electronic and environmental factors. While the amino tautomer is likely the predominant form, particularly in the solid state, the possibility of an imino tautomer in solution under certain conditions cannot be discounted. A thorough understanding of this tautomeric behavior is essential for the rational design and development of new drug candidates and functional materials based on the aminopyrazole scaffold. A combination of high-level computational studies and detailed experimental investigations using NMR, X-ray crystallography, and IR spectroscopy is necessary for a complete characterization of the tautomeric landscape of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is based on the classical pyrazole formation via the condensation reaction of a β-ketonitrile with a hydrazine derivative. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes characterization data for the final product and related analogues. The information is intended to guide researchers in the efficient and reliable laboratory-scale synthesis of this valuable chemical scaffold.

Introduction

5-Aminopyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the fields of pharmaceutical and agrochemical research.[1] The pyrazole ring system is a key structural motif in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems with potential therapeutic applications.[2] The presence of amino and cyano functionalities allows for a variety of chemical transformations, making it a valuable intermediate in drug development programs.

Synthesis Pathway

The synthesis of this compound is typically achieved through a condensation reaction between phenylhydrazine and a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Synthesis_Pathway phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate + ketonitrile Ethyl 2-cyano-3-oxobutanoate ketonitrile->intermediate product 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile intermediate->product Cyclization & -H2O

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is an adapted method based on established procedures for the synthesis of analogous 5-aminopyrazole-4-carbonitriles.

Materials:

  • Phenylhydrazine

  • Ethyl 2-cyano-3-oxobutanoate

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol can be performed.

Data Presentation

The following table summarizes the expected and reported data for the target compound and its analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
This compound C₁₁H₁₀N₄198.22116-11885-95[3][]
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.20138.5-139.684[1]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₆H₁₁ClN₄294.74190-19292[3]
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₇H₁₄N₄O290.32107-10988[3]

Characterization Data (Analogues)

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

  • ¹H NMR (300 MHz, CDCl₃): δ = 4.81 (s br, 2H, NH₂), 7.40 - 7.55 (m, 5H, Ar-H), 7.57 (s, 1H, pyrazole-H).

  • ¹³C NMR (75 MHz, CDCl₃): δ = 75.6 (C4), 114.1 (CN), 124.1 (Ar-CH), 128.8 (Ar-CH), 129.8 (Ar-CH), 136.9 (Ar-C), 141.2 (C3), 150.0 (C5).

5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile [3]

  • ¹H NMR (250 MHz, DMSO-d₆): δ 8.46 (s, 2H, NH₂), 7.85 (s, 2H, Ar-H), 7.62 – 7.17 (m, 5H, Ar-H), 6.75 (s, 2H, Ar-H), 2.39 (s, 3H, CH₃).

  • ¹³C NMR (63 MHz, DMSO-d₆): δ 161.77, 156.69, 146.13, 133.17, 131.13, 130.61, 129.92, 129.20, 128.91, 128.10, 124.40, 114.85, 21.91.

Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to characterization.

Workflow start Start synthesis Synthesis: Condensation Reaction start->synthesis workup Work-up & Extraction synthesis->workup purification Purification: Column Chromatography/ Recrystallization workup->purification characterization Characterization: NMR, IR, MP purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a valuable intermediate for further chemical exploration. The protocol described herein, based on established methodologies for similar compounds, offers a reliable route for its preparation. The provided data and workflows are intended to support researchers in their synthetic efforts and facilitate the development of novel compounds with potential therapeutic value.

References

Application Notes and Protocols: One-Pot Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole core, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The protocols outlined below utilize a multi-component reaction strategy, which offers advantages such as high atom economy, simplified purification, and reduced environmental impact.[1][4][5]

Introduction

The one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and phenylhydrazine. This reaction is typically facilitated by a catalyst in a suitable solvent system. Various catalysts have been reported to efficiently promote this transformation, leading to high yields of the desired product under mild reaction conditions.[1][2][4][6][7][8] The general reaction scheme is depicted below.

A plausible mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate.[4][7] This is followed by a Michael addition of phenylhydrazine to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.[4][7]

Data Presentation

The following table summarizes the quantitative data from various catalytic systems for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its derivatives.

CatalystBenzaldehyde DerivativeSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehydeH₂O/EtOH5515-2785-93[4]
Alumina-silica-supported MnO₂Substituted benzaldehydesWaterRoom Temp-86-96[2][6]
DABCOBenzaldehydeAqueous mediaRoom Temp-92-97[7]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidAzo-linked aldehydes-Room Temp-High[9][10]
Potassium Phthalimide (PPI)AldehydesEtOH/H₂O50-High[1][5]
Calcined Mg-Fe HydrotalciteAromatic aldehydes-Room Temp-High[2][11]

Experimental Protocols

This section provides detailed methodologies for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles using two different catalytic systems as examples.

Protocol 1: Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst

This protocol is adapted from a method utilizing a novel modified Layered Double Hydroxide (LDH) catalyst.[4]

Materials:

  • Benzaldehyde (or substituted benzaldehyde derivatives)

  • Malononitrile

  • Phenylhydrazine

  • LDH@PTRMS@DCMBA@CuI catalyst

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • n-Hexane

  • Thin Layer Chromatography (TLC) plates

Equipment:

  • Round-bottom flask or test tube

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a test tube, add phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).[4]

  • Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.[4]

  • Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).[4]

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).[4]

  • Upon completion of the reaction (typically 15-27 minutes), cool the mixture to room temperature.[4]

  • The solid product can be isolated by filtration, followed by washing with water.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis using Potassium Phthalimide (PPI) as a Catalyst

This protocol utilizes a commercially available and inexpensive catalyst, Potassium Phthalimide (PPI).[1]

Materials:

  • Aldehyde (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Malononitrile (1 mmol)

  • Potassium Phthalimide (PPI) (15 mol%)

  • Ethanol (EtOH)

  • Water (H₂O)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer with heating

  • Reflux condenser (if necessary)

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).[1]

  • Add Potassium Phthalimide (PPI) (15 mol%) to the mixture.[1]

  • Add a solvent mixture of EtOH:H₂O (2:1).[1]

  • Heat the reaction mixture to 50 °C with stirring for the appropriate time, monitoring by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into water to precipitate the product.[1]

  • Collect the solid product by filtration, wash with cold water, and dry.[1]

  • The crude product can be purified by recrystallization from ethanol.[1]

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate1 Knoevenagel Condensation cluster_reactant2 cluster_intermediate2 Michael Addition cluster_final_product Cyclization & Tautomerization Benzaldehyde Benzaldehyde Arylidene_Malononitrile Arylidene Malononitrile (Intermediate A) Benzaldehyde->Arylidene_Malononitrile Malononitrile Malononitrile Malononitrile->Arylidene_Malononitrile Intermediate_B Intermediate B Arylidene_Malononitrile->Intermediate_B Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate_B Final_Product 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile Intermediate_B->Final_Product

Caption: Proposed reaction mechanism for the synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product A Combine Reactants: - Aldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) B Add Catalyst A->B C Add Solvent B->C D Stir and Heat (e.g., 50-55 °C) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Precipitate/Filter Product F->G H Wash with Water G->H I Dry and Characterize H->I

Caption: General experimental workflow for the one-pot synthesis.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted methodologies. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2] Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, recognized for their potential as protein kinase inhibitors in targeted cancer therapy.[1][3][4]

Core Concepts and Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This rapid, localized heating accelerates reaction rates, often leading to the formation of products in minutes compared to hours required for conventional methods.[1] Key advantages in the synthesis of pyrazolo[1,5-a]pyrimidines include:

  • Enhanced Reaction Rates: Significant reduction in reaction times.[1][5]

  • Higher Yields: Improved conversion of reactants to products.[1][2]

  • Increased Purity: Minimization of side reactions and by-product formation.[1]

  • Energy Efficiency: Lower energy consumption compared to traditional heating.

  • Facilitation of Multicomponent Reactions: Enables the efficient one-pot synthesis of complex molecules.[1]

General Synthetic Strategies

The microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines can be broadly categorized into several effective strategies:

  • Condensation Reactions: A common and widely adopted approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1]

  • Three-Component Reactions: This efficient method involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds in a single step.[1]

  • Cyclization Reactions: Various cyclization strategies are employed to construct the fused bicyclic pyrazolo[1,5-a]pyrimidine system.[1]

  • Palladium-Catalyzed Cross-Coupling: This technique allows for the introduction of diverse functional groups, enhancing the structural diversity of the synthesized compounds.[1][6]

Experimental Protocols and Data

The following sections provide detailed protocols for key microwave-assisted synthetic methods for pyrazolo[1,5-a]pyrimidines, along with tabulated quantitative data for easy comparison.

Protocol 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol details a one-pot, two-step synthesis starting from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester.[5]

Experimental Workflow:

G cluster_step1 Step 1: 5-Aminopyrazole Formation cluster_step2 Step 2: Pyrazolo[1,5-a]pyrimidinone Formation ketonitrile β-Ketonitrile aminopyrazole 5-Aminopyrazole Intermediate ketonitrile->aminopyrazole MeOH, MW, 150°C, 5 min ketoester β-Ketoester hydrazine Hydrazine hydrazine->aminopyrazole pyrimidinone Pyrazolo[1,5-a]pyrimidinone aminopyrazole->pyrimidinone MW, 150°C, 2 h ketoester->pyrimidinone acetic_acid Acetic Acid acetic_acid->pyrimidinone

Caption: One-pot, two-step microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones.

Detailed Methodology:

  • In a microwave vial, combine the β-ketonitrile (1.0 equiv) and hydrazine (1.3 equiv) in methanol.

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.[5]

  • After cooling, add the β-ketoester (1.0 equiv) and acetic acid (0.6 equiv) to the reaction mixture.[5]

  • Reseal the vial and irradiate at 150 °C for an additional 2 hours.[5]

  • After cooling, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data:

Starting MaterialsProductSolventTemperature (°C)TimeYield (%)Reference
β-Ketonitrile, Hydrazine, β-KetoesterPyrazolo[1,5-a]pyrimidinoneMethanol1502 h 5 min52[5]

Note: The yield is reported for the overall one-pot process.

Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines a highly efficient three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation.[1]

Experimental Workflow:

G cluster_reactants Reactants aminopyrazole 3-Amino-1H-pyrazole product Pyrazolo[1,5-a]pyrimidine aminopyrazole->product MW, minutes aldehyde Aldehyde aldehyde->product dicarbonyl β-Dicarbonyl Compound dicarbonyl->product

Caption: Microwave-assisted three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Methodology:

  • In a suitable microwave vial, mix the 3-amino-1H-pyrazole, aldehyde, and β-dicarbonyl compound.

  • The reaction can be performed with or without a solvent, depending on the specific substrates.

  • Seal the vial and subject it to microwave irradiation for a short duration, typically in the range of minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction, followed by purification.

Quantitative Data:

Reactant 1Reactant 2Reactant 3ConditionsYield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dione-MW87-95[1]
5-Amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetate-MW87-95[1]
Protocol 3: Cyclization of 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-Amino-1H-pyrazoles

This solvent-free protocol describes the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[1]

Experimental Workflow:

G cluster_reactants Starting Materials butanenitrile 3-Oxo-2-(2-arylhydrazinylidene)butanenitrile product 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amine butanenitrile->product Solvent-free, MW aminopyrazole 5-Amino-1H-pyrazole aminopyrazole->product

Caption: Solvent-free microwave-assisted cyclization for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Methodology:

  • Thoroughly mix the 3-oxo-2-(2-arylhydrazinylidene)butanenitrile and the 5-amino-1H-pyrazole in a microwave-safe vessel.

  • Irradiate the solid mixture under solvent-free conditions.

  • The reaction progress can be monitored by observing physical changes (e.g., melting, color change) and confirmed by analytical techniques.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be purified by recrystallization from an appropriate solvent.

Quantitative Data:

Reactant 1Reactant 2ConditionsTimeTemperature (°C)Yield (%)Reference
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles5-Amino-1H-pyrazolesSolvent-free, MW--High[1]
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileMW20 min120-[1]

Note: Specific yield percentages were not provided in the abstract, but were described as "high".

Conclusion

Microwave-assisted synthesis represents a powerful and efficient platform for the rapid generation of diverse pyrazolo[1,5-a]pyrimidine libraries. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reduced reaction times and improved yields. These methods are highly valuable for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of heterocyclic compounds for therapeutic applications. Further optimization of reaction conditions for specific substrates may be necessary to achieve the best results.

References

Catalytic Pathways to 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the catalytic synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The following sections outline various catalytic strategies, present detailed experimental procedures, and offer a comparative analysis of their efficiencies.

Introduction

5-Aminopyrazole derivatives are crucial scaffolds in the development of a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The catalytic synthesis of these compounds, particularly through multicomponent reactions, offers an efficient, atom-economical, and environmentally friendly approach compared to traditional multi-step methods.[4][5][6] This document details several catalytic protocols for the synthesis of this compound derivatives, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Comparative Analysis of Catalytic Systems

A variety of catalysts have been successfully employed for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives. The choice of catalyst can significantly impact reaction time, yield, and conditions. Below is a summary of different catalytic systems and their performance in the three-component reaction of an aldehyde, malononitrile, and phenylhydrazine.

CatalystSubstrate (Aldehyde)SolventTemperature (°C)TimeYield (%)Reference
LDH@PTRMS@DCMBA@CuI4-ChlorobenzaldehydeH2O/EtOH5515-27 min93[7]
LDH@PTRMS@DCMBA@CuIBenzaldehydeH2O/EtOH5515-27 min91[7]
LDH@PTRMS@DCMBA@CuI4-MethylbenzaldehydeH2O/EtOH5515-27 min92[7]
LDH@PTRMS@DCMBA@CuI4-MethoxybenzaldehydeH2O/EtOH5515-27 min89[7]
Fe3O4@SiO2@Tannic acid5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde- (Solvent-free)Room Temp-High[8]
DABCOBenzaldehydeAqueous mediaRoom Temp-High[9]
Ag/ZnO NPsVarious aldehydesEthanol--89-94[10]
SnO–CeO2 nanocompositeSubstituted aromatic aldehydesWater--81-96[11]
None (Catalyst-free)Aromatic aldehydesWater/EthanolRoom Temp-Good to excellent[6]

Experimental Protocols

This section provides detailed experimental procedures for selected catalytic syntheses of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile derivatives.

Protocol 1: Synthesis using a Novel Modified Layered Double Hydroxide (LDH) Catalyst

This protocol is based on the work of Razeghi et al. and utilizes a highly efficient LDH@PTRMS@DCMBA@CuI nanocatalyst.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Ethanol/Water (H2O/EtOH) solvent mixture

  • Round-bottomed flask (5 mL)

  • Magnetic stirrer

  • TLC plates (n-hexane/ethyl acetate: 0.5:0.5)

Procedure:

  • Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) in a 5 mL round-bottomed flask.

  • Add the H2O/EtOH solvent to the mixture.

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product can be purified by recrystallization.

Characterization Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile:

  • Melting Point: 190-192 °C[12]

  • FT-IR (KBr, ν cm-1): 3447, 3346, 3313, 3208, 3055, 2928, 2206 (CN), 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509.[12]

  • 1H NMR (250 MHz, CDCl3) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).[12]

  • 13C NMR (63 MHz, CDCl3) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[12]

Protocol 2: Catalyst-Free Synthesis in Green Media

This environmentally friendly protocol, reported by Dandia et al., avoids the use of a catalyst and is performed in a green solvent system.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Water and Ethanol

Procedure:

  • In a reaction vessel, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a mixture of water and ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Reaction Mechanisms and Visualizations

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives via a three-component reaction generally proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

Proposed Reaction Mechanism

The proposed mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is as follows:

  • The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, often facilitated by a base or the catalyst, to form an arylidene malononitrile intermediate.

  • This is followed by a Michael addition of phenylhydrazine to the activated double bond of the arylidene malononitrile.

  • The resulting intermediate then undergoes an intramolecular cyclization through the attack of the amino group onto the nitrile carbon.

  • A final tautomerization step yields the stable 5-aminopyrazole-4-carbonitrile product.[9][13]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aldehyde Aromatic Aldehyde Knoevenagel_Product Arylidene Malononitrile Aldehyde->Knoevenagel_Product Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Phenylhydrazine Phenylhydrazine Michael_Adduct Michael Adduct Phenylhydrazine->Michael_Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 5-Amino-3-aryl-1-phenyl- 1H-pyrazole-4-carbonitrile Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the three-component synthesis.

General Experimental Workflow

The general workflow for the catalytic synthesis is straightforward and can be adapted for various catalysts and substrates.

Experimental_Workflow Reactants 1. Mix Reactants (Aldehyde, Malononitrile, Phenylhydrazine) Catalyst 2. Add Catalyst and Solvent Reactants->Catalyst Reaction 3. Stir at Defined Temperature and Time Catalyst->Reaction Monitoring 4. Monitor Reaction (TLC) Reaction->Monitoring Isolation 5. Isolate Crude Product (Filtration/Extraction) Monitoring->Isolation Purification 6. Purify Product (Recrystallization) Isolation->Purification Characterization 7. Characterize Product (NMR, IR, MS, M.P.) Purification->Characterization

Caption: General experimental workflow for catalytic synthesis.

Conclusion

The catalytic synthesis of this compound and its derivatives through multicomponent reactions is a highly efficient and versatile strategy. The protocols and data presented in this application note offer a valuable resource for researchers in organic synthesis and drug discovery, enabling the streamlined production of these important heterocyclic compounds. The use of novel, recyclable catalysts and green reaction conditions further enhances the appeal of these synthetic routes.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core heterocyclic structure of significant interest in medicinal chemistry due to its analogy with purines and its associated broad range of pharmacological activities.[1][2] The protocols outlined herein focus on the cyclization of various 5-aminopyrazole precursors. This application note includes a summary of reaction conditions and yields, a detailed, generalized experimental protocol, and a visual representation of the synthetic workflow to guide researchers in the efficient synthesis of this important class of compounds. The pyrazolo[3,4-d]pyrimidine core is found in compounds with antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3]

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are isomeric with purines, which are fundamental components of nucleic acids. This structural similarity has led to their extensive investigation as potential therapeutic agents.[1] The substitution of a carbon atom with a nitrogen atom in the pyrazole ring of the pyrazolo[3,4-d]pyrimidine system drastically alters its pharmacological properties, leading to a diverse range of biological activities.[4] These compounds have been reported to act as, among other things, kinase inhibitors, antitumor agents, and anti-inflammatory molecules.[2][3][5]

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a key step in the development of new drug candidates. A common and effective strategy involves the cyclization of a 5-aminopyrazole derivative with a one-carbon synthon. This document details several reliable methods to achieve this transformation.

Synthetic Protocols

Several methods have been established for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. The choice of method often depends on the specific substituents on the starting pyrazole and the desired functionalization of the resulting pyrimidine ring. Below are summaries of common and effective protocols.

Protocol 1: Cyclization using Formamide

A straightforward and widely used method involves the reaction of a 5-aminopyrazole derivative with formamide, which serves as both the reagent and the solvent. This reaction is typically carried out at elevated temperatures.

Protocol 2: Cyclization using Formic Acid

Another common approach is the reaction of a 5-aminopyrazole-4-carboxamide derivative with formic acid. This method is particularly useful when the pyrazole precursor is appropriately functionalized at the 4-position. The reaction generally proceeds under reflux conditions.[5]

Protocol 3: One-Flask Synthesis using N,N-Disubstituted Amides and PBr₃

A more recent and efficient one-flask method utilizes N,N-disubstituted amides in the presence of phosphorus tribromide (PBr₃), followed by heterocyclization with hexamethyldisilazane.[1][6] This approach allows for the synthesis of a variety of pyrazolo[3,4-d]pyrimidine derivatives in good yields.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives from substituted 5-aminopyrazoles, providing a comparative overview of different synthetic approaches.

Starting Material (5-Aminopyrazole Derivative)Reagent/ConditionsProductYield (%)Reference
5-Amino-1,3-diphenylpyrazoleFormamide, PBr₃1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine87-96[1]
5-Amino-1-(4-chlorophenyl)-3-phenylpyrazoleDMF, PBr₃, then HMDS1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine88[1]
5-Amino-1-phenyl-3-(p-tolyl)pyrazoleDMF, PBr₃, then HMDS1-Phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine91[1]
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrileFormamide4-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-[7]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide, 190°C, 8h1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-[8]
3-Methyl-1-(4-nitrophenyl)-5-amino-1H-pyrazole-4-carboxamide85% Formic acid, reflux, 7h3-Methyl-1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one96[5]

Yields are as reported in the cited literature and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis of pyrazolo[3,4-d]pyrimidines based on the cyclization of 5-aminopyrazoles with formamide. This protocol is broadly applicable and can be adapted for various substituted 5-aminopyrazoles.

Materials:

  • Substituted 5-aminopyrazole derivative (1.0 eq)

  • Formamide (used as solvent)

  • Phosphorus tribromide (PBr₃) (optional, can be used as a coupling agent)[1]

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole derivative.

  • Addition of Reagents: Add an excess of formamide to the flask to act as both the solvent and the cyclizing agent. If the protocol requires a coupling agent, PBr₃ can be added cautiously at this stage.[1]

  • Reaction: Heat the reaction mixture to a temperature between 150-190°C and maintain it under reflux with continuous stirring. The reaction time can vary from 3 to 8 hours, depending on the reactivity of the starting material.[5][8] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 5-Aminopyrazole Derivative reaction Cyclization Reaction (Heating/Reflux) start1->reaction start2 Cyclizing Agent (e.g., Formamide, Formic Acid) start2->reaction product Pyrazolo[3,4-d]pyrimidine reaction->product

Caption: General synthetic pathway for pyrazolo[3,4-d]pyrimidine.

G cluster_workflow Experimental Workflow step1 1. Reaction Setup: Combine 5-aminopyrazole and formamide. step2 2. Heating: Reflux the mixture at 150-190°C. step1->step2 step3 3. Work-up: Cool and pour into ice-water. step2->step3 step4 4. Isolation: Filter the precipitate. step3->step4 step5 5. Purification: Recrystallize from a suitable solvent. step4->step5 step6 6. Characterization: Analyze the final product (NMR, MS, IR). step5->step6

Caption: Experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.

References

Application Notes and Protocols: 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a highly versatile and valuable synthon in medicinal chemistry and drug discovery. Its unique structural features, including a reactive amino group ortho to a nitrile functionality, make it an ideal starting material for the synthesis of a wide array of fused heterocyclic compounds. This document provides detailed application notes and experimental protocols for utilizing this synthon in the development of biologically active molecules, particularly focusing on the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potential as kinase inhibitors in oncology.

Chemical Properties and Reactivity

This compound serves as a cornerstone for building bicyclic and polycyclic heterocyclic systems. The amino group is a potent nucleophile, while the nitrile group can participate in cyclization reactions or be further functionalized. This dual reactivity allows for the construction of various fused pyrimidine, pyridine, and other heterocyclic rings.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

One of the most prominent applications of this compound is the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy.

Protocol 1: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via Formic Acid Cyclization

This protocol describes the direct cyclization of the aminopyrazole synthon with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (5.04 mmol) of this compound in 30 mL of formic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

ProductYieldMelting Point (°C)Spectroscopic Data
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGoodNot specifiedCharacterized by NMR and X-ray diffraction.[1]
Protocol 2: Synthesis of 4-substituted-Pyrazolo[3,4-d]pyrimidines via Vilsmeier-Haack Type Reaction

The Vilsmeier-Haack reaction provides a pathway to introduce a formyl group or its equivalent, which can then be cyclized to form the pyrimidine ring. This one-flask method is efficient for generating substituted pyrazolo[3,4-d]pyrimidines.

Experimental Protocol:

  • Reagent Preparation: In a dry flask under an inert atmosphere, prepare the Vilsmeier reagent by adding a suitable activating agent (e.g., PBr₃ or POCl₃) to an N,N-disubstituted amide (e.g., DMF) at a controlled temperature.

  • Reaction with Synthon: Add this compound to the freshly prepared Vilsmeier reagent.

  • Cyclization: After the initial reaction, add a cyclizing agent such as hexamethyldisilazane to facilitate the heterocyclization.

  • Work-up and Purification: Quench the reaction mixture, extract the product, and purify using column chromatography to yield the desired pyrazolo[3,4-d]pyrimidine.

Product FamilyYield RangeSpectroscopic Data
1-Aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidines79-91%Fully characterized by ¹H-NMR, ¹³C-NMR, IR, and MS.

Table of Representative Spectroscopic Data for 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidines:

Compound¹H-NMR (CDCl₃, 400 MHz) δ ppm¹³C-NMR (CDCl₃, 100 MHz) δ ppmMass Spec. (EIMS m/z)
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine7.48–7.51 (3H, m), 7.53–7.57 (2H, m), 7.60–7.64 (2H, m), 8.05 (2H, d, J=8.0), 9.08 (1H, s), 9.54 (1H, s)113.01, 125.54, 127.38 (2C), 127.72, 128.38, 129.65 (2C), 130.08, 130.82, 131.40, 132.19, 134.74, 145.70, 152.87, 154.50, 155.91306 (M⁺)
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine7.31 (1H, d, J=8.0), 7.44–7.50 (2H, m), 7.52–7.57 (2H, m), 8.32–8.42 (2H, m), 9.14 (1H, s), 9.49 (1H, s)114.51, 118.90, 121.07, 126.61, 127.40 (2C), 129.25 (2C), 129.85, 130.21, 131.17, 134.95, 139.58, 145.62, 152.88, 153.61, 155.73306 (M⁺)
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine7.48–7.51 (3H, m), 7.53–7.57 (2H, m), 8.03 (2H, d, J=8.0), 8.32 (2H, d, J=8.0), 9.11 (1H, s), 9.49 (1H, s)114.32, 122.24 (2C), 127.37 (2C), 129.23 (2C), 129.28 (2C), 129.78, 131.24, 132.11, 137.13, 145.23, 152.89, 153.36, 155.66306 (M⁺)

Application 2: Biological Activity and Signaling Pathways

Derivatives of pyrazolo[3,4-d]pyrimidine synthesized from the title synthon have shown significant potential as anticancer agents by inhibiting protein kinases.[2] A notable target is the Src family of non-receptor tyrosine kinases, which are often hyperactivated in various cancers and play a crucial role in cell proliferation, migration, and survival.

Src Kinase Signaling Pathway

The diagram below illustrates the central role of Src kinase in oncogenic signaling and the mechanism by which pyrazolo[3,4-d]pyrimidine-based inhibitors can block its activity. These inhibitors act as ATP mimetics, binding to the kinase domain of Src and preventing the phosphorylation of its downstream substrates.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration & Invasion FAK->Migration Drug_Discovery_Workflow Synthon 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Library (e.g., via Protocol 1 or 2) Synthon->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Kinase Inhibition Assays (e.g., Src Kinase) Purification->Screening Hit_Ident Hit Identification (Potent Inhibitors) Screening->Hit_Ident Cell_Assays Cell-based Assays (Proliferation, Apoptosis, Migration) Hit_Ident->Cell_Assays Active Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt Inactive/Weak Cell_Assays->Lead_Opt In_Vivo In vivo Studies (Xenograft Models) Cell_Assays->In_Vivo Promising Candidate Lead_Opt->Synthesis Iterative Improvement

References

Application Notes and Protocols: Derivatization of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The versatile structure of pyrazole derivatives allows for extensive functionalization, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a key intermediate, offering multiple reactive sites for chemical modification to generate diverse libraries of compounds for drug discovery programs.

This document provides detailed protocols for the synthesis and derivatization of this compound and summarizes key data for synthesized analogs.

Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, is typically achieved through a one-pot, three-component reaction. This approach is efficient and provides good yields.

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the common multicomponent reaction strategy for synthesizing highly substituted pyrazoles.[2][3][4]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Malononitrile

  • Ethanol (or a suitable solvent)

  • Piperidine (or another basic catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol to afford pure this compound.

Expected Yield: 85-95%

Derivatization Strategies

The 5-amino and 4-carbonitrile groups of the pyrazole core are excellent handles for further chemical modifications.

Derivatization at the 5-Amino Group

The primary amino group at the C5 position can be readily derivatized through various reactions to introduce diverse functionalities.

Materials:

  • This compound (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Glacial acetic acid

  • Ethanol

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Reagent Addition: Add the substituted aromatic aldehyde and a few drops of glacial acetic acid to the solution.

  • Reaction Execution: Reflux the mixture for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture. The resulting solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the corresponding Schiff base.

Materials:

  • This compound (1.0 mmol)

  • Acid chloride or anhydride (1.1 mmol)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (or another aprotic solvent)

Procedure:

  • Reaction Setup: Suspend this compound in dichloromethane.

  • Base Addition: Add pyridine or triethylamine to the suspension.

  • Reagent Addition: Add the acid chloride or anhydride dropwise at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Derivatives and Biological Activity

The following tables summarize quantitative data for a selection of synthesized derivatives.

Table 1: Synthesis of this compound Derivatives

DerivativeR Group (at C5-NH2)MethodYield (%)
1a -HProtocol 192
2a -CH=C6H5Protocol 285
2b -CH=C6H4-ClProtocol 288
3a -C(O)CH3Protocol 378
3b -C(O)C6H5Protocol 382

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
1a >100>100>100
2a 25.431.228.7
2b 15.819.517.2
3a 45.152.348.9
3b 38.741.639.8
5-Fluorouracil 8.29.57.9

Note: Biological activity data is representative and compiled from various sources for illustrative purposes.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start Phenylhydrazine + Ethyl Acetoacetate + Malononitrile Reaction One-pot Reaction (Ethanol, Piperidine, Reflux) Start->Reaction Core 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile Reaction->Core Aldehyde Aromatic Aldehyde Core->Aldehyde Protocol 2 AcidChloride Acid Chloride/ Anhydride Core->AcidChloride Protocol 3 SchiffBase Schiff Base Derivatives Aldehyde->SchiffBase Amide Amide Derivatives AcidChloride->Amide Screening In Vitro Anticancer Screening SchiffBase->Screening Amide->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Synthetic and evaluation workflow.

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

G Potential Inhibition of a Receptor Tyrosine Kinase by a Pyrazole Derivative cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazole Pyrazole Derivative Pyrazole->Inhibition Inhibition->Receptor

Caption: Kinase inhibition pathway.

References

Application of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its inherent structural features, including the amino and cyano functionalities on the pyrazole ring, allow for facile cyclization reactions to form fused heterocyclic systems. One of the most prominent applications is the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as "privileged scaffolds" in kinase inhibitor design due to their structural similarity to the adenine core of ATP. This allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.

Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, playing crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer. Notable targets include Epidermal Growth Factor Receptor (EGFR), Src family kinases, Bruton's tyrosine kinase (BTK), and Myt1 kinase.[1] The substitution pattern on both the pyrazole and the newly formed pyrimidine ring dictates the potency and selectivity of these inhibitors. This document provides a detailed protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine from this compound and discusses its potential applications in kinase inhibitor research.

Synthetic Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol details the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate that can be further functionalized to generate a library of kinase inhibitors. The synthesis involves a cyclization reaction of this compound using formic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (5.04 mmol) of this compound in 30 mL of formic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 7 hours.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Dry the collected solid and recrystallize it from ethanol to obtain the pure product, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1).[1]

Biological Activity Data

The synthesized pyrazolo[3,4-d]pyrimidine derivative (P1) has been evaluated for its antiproliferative activity against a panel of human cancer cell lines. The data is summarized in the table below. While this specific compound was shown to have moderate activity, its scaffold is a known starting point for more potent kinase inhibitors. For instance, other derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated significant inhibitory activity against EGFR tyrosine kinase.[2][3]

CompoundCell LineIC50 (µM)[1]
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)MCF-7 (Breast Cancer)35.50
OVCAR-3 (Ovarian Cancer)40.75
HT-29 (Colon Cancer)> 50

Signaling Pathway and Synthetic Workflow

Signaling Pathway

The pyrazolo[3,4-d]pyrimidine scaffold is a known inhibitor of several kinase signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a clinically validated strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Workflow Start Start: 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile Synthesis Synthesis: Cyclization with Formic Acid Start->Synthesis Purification Purification: Recrystallization Synthesis->Purification Product Product: 3-methyl-1-phenyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one Purification->Product BioAssay Biological Evaluation: Antiproliferative Assays (e.g., IC50 determination) Product->BioAssay Data Data Analysis BioAssay->Data

References

Application Notes and Protocols for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives as a promising scaffold in the discovery of novel anticancer agents. This document details the synthesis, mechanism of action, and protocols for evaluating the anticancer activity of these compounds.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have demonstrated potent anticancer properties against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Fibroblast Growth Factor Receptor (FGFR) and Cyclooxygenase-2 (COX-2) pathways.

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

A general and efficient method for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction. This typically includes the condensation of a phenylhydrazine derivative, an active methylene compound like malononitrile, and a suitable aldehyde or ketone in the presence of a catalyst and an appropriate solvent.[1][2]

General Synthetic Protocol:

A standard experimental procedure involves combining phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol) in a round-bottomed flask.[1] A catalyst, such as a novel modified Layered Double Hydroxide (LDH), is added (0.05 g), and the mixture is stirred at a specific temperature (e.g., 55 °C) for a designated time.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the mixture is cooled, and the product is isolated and purified.

Mechanism of Action

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes and signaling pathways crucial for tumor growth and survival.

FGFR Signaling Pathway Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[3] Aberrant activation of this pathway is implicated in various cancers. Certain pyrazole derivatives have been shown to be potent inhibitors of FGFRs, thereby blocking downstream signaling cascades.[3]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription FGF FGF Ligand FGF->FGFR Binds Pyrazole 5-Aminopyrazole Derivative Pyrazole->FGFR Inhibits

COX-2 Signaling Pathway Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor progression.[4][5][6] Inhibition of COX-2 is a key therapeutic strategy in cancer treatment.[4]

COX2_Pathway cluster_upstream Upstream Signals cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., EGF) MAPK MAPK Pathway GrowthFactors->MAPK Cytokines Pro-inflammatory Cytokines NFkB NF-κB Pathway Cytokines->NFkB COX2 COX-2 Enzyme MAPK->COX2 Induces NFkB->COX2 Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Metastasis Metastasis PGE2->Metastasis ApoptosisInhibition Inhibition of Apoptosis PGE2->ApoptosisInhibition Pyrazole 5-Aminopyrazole Derivative Pyrazole->COX2 Inhibits

Quantitative Data Summary

The anticancer activity of various 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative A Prostate (PC-3)5.26[7]
Prostate (PC-3)5.32[7]
Derivative B Ovarian (A2780)8.14[7]
Ovarian (A2780)8.63[7]
Derivative C Chronic Myelogenous Leukemia (K562)7.31[7]
Pyrazolo[3,4-b]pyridine-5-carbonitrile (14a) Breast (MCF-7)Lower than reference[8]
Liver (HepG2)Lower than reference[8]
Colon (HCT-116)Lower than reference[8]
Pyrazolo[3,4-b]pyridine-5-carbonitrile (14b) Breast (MCF-7)Lower than reference[8]
Liver (HepG2)Lower than reference[8]
Colon (HCT-116)Lower than reference[8]
Triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone Breast (MCF-7)4.93[9]

Experimental Protocols

Cell Culture Protocol for MCF-7 and HCT-116 Cell Lines

Materials:

  • MCF-7 or HCT-116 human cancer cell lines

  • For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.

  • For HCT-116: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Maintain the cell cultures in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • For sub-culturing, aspirate the old medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates for experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cultured cancer cells (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Test compounds (5-aminopyrazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds and vehicle control incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Aspirate medium and add DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

In Vivo Xenograft Model Protocol

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells (e.g., MCF-7, HCT-116)

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume (Volume = (width² x length)/2) and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of novel anticancer therapeutics. Their synthesis is straightforward, and they exhibit potent activity against a variety of cancer cell lines through mechanisms that include the inhibition of key signaling pathways like FGFR and COX-2. The protocols provided herein offer a framework for the continued investigation and development of these promising compounds in anticancer drug discovery.

References

Application Notes and Protocols for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of pyrazoles, a fundamental transformation in the synthesis of a wide array of biologically active compounds. Pyrazole derivatives are key scaffolds in medicinal chemistry, exhibiting anti-inflammatory, analgesic, and anticancer properties, among others. The N-alkylation of the pyrazole ring is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.[1]

The protocols outlined below cover several common and effective methods for N-alkylation, including classical base-mediated approaches, regioselective techniques, and milder alternatives. For unsymmetrical pyrazoles, the reaction can result in a mixture of N1 and N2 regioisomers, making the control of regioselectivity a crucial consideration in synthetic design.[1][2]

I. General Considerations and Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles can lead to two possible regioisomers: the N1-substituted and the N2-substituted products. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, electrophile (alkylating agent), and reaction temperature.[2][3] Steric hindrance at the pyrazole ring often plays a significant role, with bulkier substituents favoring alkylation at the less hindered nitrogen atom.[4]

II. Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is a widely used and versatile method for the N-alkylation of pyrazoles.[3] It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.

Materials:

  • Pyrazole substrate (1.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (1.1-2.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.0-1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole substrate.

  • Add the anhydrous solvent to dissolve or suspend the pyrazole.

  • If using a strong base like NaH, cool the mixture to 0 °C. Carefully add the base portion-wise to the stirred solution/suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1] For weaker bases like K₂CO₃, the addition can be done at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required (e.g., 25-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[1][3]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (for NaH) or water (for carbonate bases).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Experimental Workflow for Base-Mediated N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve/suspend pyrazole in anhydrous solvent B Add base (e.g., NaH, K2CO3) A->B C Stir for deprotonation B->C D Add alkyl halide C->D Deprotonated pyrazole E Stir at appropriate temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction F->G Reaction complete H Aqueous work-up (extraction) G->H I Dry and concentrate H->I J Purify by column chromatography I->J G reagents Pyrazole + Trichloroacetimidate + Camphorsulfonic Acid (CSA) solvent Dry 1,2-Dichloroethane (DCE) reagents->solvent dissolved in conditions Room Temperature, 4 hours solvent->conditions reaction under workup Aqueous Work-up (NaHCO3, Brine) conditions->workup followed by purification Column Chromatography workup->purification leading to product N-Alkyl Pyrazole purification->product yields

References

Application Note: Recrystallization Protocol for the Purification of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile via recrystallization. This procedure is designed to yield a high-purity crystalline product suitable for further research and development applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the aminopyrazole scaffold. The purity of this compound is critical for accurate biological screening and subsequent structure-activity relationship (SAR) studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This protocol outlines a straightforward and effective recrystallization procedure using ethanol, which has been identified as a suitable solvent for this class of compounds.[1][2][3]

Materials and Equipment

Materials Equipment
Crude this compoundHeating mantle or hot plate with magnetic stirrer
Ethanol (95% or absolute)Erlenmeyer flasks (appropriate sizes)
Distilled waterGlass funnel
Activated carbon (optional)Filter paper
Celite or other filter aid (optional)Buchner funnel and flask
Vacuum source
Spatula
Watch glass
Ice bath
Melting point apparatus

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses or goggles, and nitrile gloves.

  • Conduct the procedure in a well-ventilated fume hood.

Handling:

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water.

  • Wash hands thoroughly after handling.

Experimental Protocol

This protocol is a general guideline. The optimal solvent volume and heating temperature may vary depending on the purity of the crude material. A small-scale pilot experiment is recommended to determine the ideal conditions.

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a magnetic stir bar to the flask. c. Add a minimal amount of ethanol to the flask to just cover the solid. d. Gently heat the mixture on a heating mantle or hot plate with continuous stirring. e. Gradually add more ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.

2. Decolorization (Optional): a. If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. b. Add a small amount of activated carbon to the solution. c. Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

3. Hot Filtration: a. If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. b. Preheat a clean Erlenmeyer flask and a glass funnel. c. Place a fluted filter paper in the funnel. d. Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass. b. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. d. Continue to draw air through the crystals on the filter for a few minutes to help them dry.

6. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

7. Characterization: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. b. The purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

ParameterDescriptionExpected Value/Observation
Appearance of Crude Material Color and form of the starting material.Typically a solid powder, color may vary.
Recrystallization Solvent The solvent used for purification.Ethanol
Approximate Solvent Volume Ratio of solvent to crude material (w/v).To be determined by pilot experiment.
Appearance of Purified Crystals Color and morphology of the final product.Crystalline solid.
Melting Point Temperature range over which the solid melts.A sharp range is indicative of high purity.
Recovery Yield (%) (Weight of pure product / Weight of crude product) x 100Varies depending on crude purity.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis start Start with Crude Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Dry under Vacuum wash->dry characterize Characterize Purified Product (m.p., HPLC, NMR) dry->characterize end Pure Crystalline Product characterize->end

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the phenylhydrazine and the β-ketonitrile precursor (e.g., 2-cyano-3-oxobutane or its enol ether). Impurities in phenylhydrazine can lead to undesired side products. If using phenylhydrazine hydrochloride, ensure complete neutralization.[1]

  • Solvent Choice: The reaction solvent significantly impacts the yield. Protic solvents like ethanol and trifluoroethanol (TFE) have been shown to be effective.[1] Aprotic solvents such as THF may lead to slower reaction rates and lower yields.[1] A water/ethanol mixture has also been reported to give high yields in related syntheses, particularly when using a catalyst.[2]

  • Reaction Temperature: The reaction is typically performed at reflux.[1][3] Ensure that the reaction mixture is heated to the appropriate temperature for the chosen solvent to drive the reaction to completion.

  • Reaction Time: While some variations of this synthesis are rapid, others may require several hours at reflux.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: For reactions involving phenylhydrazine hydrochloride, neutralization is a critical step. The use of a base like triethylamine (Et3N) is common.[1] An inappropriate pH can hinder the nucleophilic attack of the hydrazine.

  • Catalyst: While the reaction can proceed without a catalyst, the use of a suitable catalyst can significantly improve the yield and reduce the reaction time.[2][3] Various catalysts, including novel nano-catalysts, have been shown to be effective.[2]

Q2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

A2: Impurity formation is a common issue. The most likely impurities are unreacted starting materials, intermediates, or side products from undesired reactions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted phenylhydrazine and the β-ketonitrile. Monitor the reaction by TLC to ensure all starting materials are consumed.

  • Intermediates: The reaction proceeds through a Michael-type addition followed by cyclization.[1] Incomplete cyclization can leave hydrazide intermediates in the reaction mixture. Ensuring sufficient reaction time and optimal temperature can promote complete conversion to the pyrazole product.

  • Side Products: While the formation of the 5-amino-pyrazole is generally regioselective, the formation of the 3-amino regioisomer is a theoretical possibility, although often not observed under typical conditions.[1] Other potential side reactions can occur depending on the specific precursors used.

  • Purification: Proper purification is crucial. Column chromatography on silica gel using a hexane/ethyl acetate gradient is a common and effective method for isolating the desired product from impurities.[1] Recrystallization from a suitable solvent like ethanol can also be used to obtain a highly pure product.[4]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few things to consider:

  • Check Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of one reagent may sometimes be used to drive the reaction to completion, but a significant imbalance can be detrimental.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst.

  • Temperature and Mixing: Verify that the reaction temperature is being maintained at the desired level and that the mixture is being stirred efficiently to ensure proper mixing of the reagents.

  • Solvent Purity: The presence of water or other impurities in the solvent can sometimes interfere with the reaction. Using a dry, high-purity solvent is recommended.

Data on Reaction Conditions

The following table summarizes the impact of different solvents on the yield of a related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile synthesis.

EntrySolventTemperatureTimeYield (%)Reference
1Trifluoroethanol (TFE)Reflux0.5 h84[1]
2Ethanol (EtOH)Reflux0.5 h82[1]
3Methanol (MeOH)Reflux0.5 h75[1]
4Tetrahydrofuran (THF)Reflux0.5 h40[1]
5Water/Ethanol (1:1) with LDH@PTRMS@DCMBA@CuI catalyst55 °C15 min93[2]

Experimental Protocol

This section provides a general experimental protocol for the synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be adapted for the 3-methyl analog.

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

  • To a solution of phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, (ethoxymethylene)malononitrile (1.0 mmol) is added slowly.

  • The reaction mixture is then heated to reflux for 30 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Note: For the synthesis of this compound, a suitable precursor such as (1-ethoxyethylidene)malononitrile would be used in place of (ethoxymethylene)malononitrile.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield start Problem: Low Yield reagent_quality Check Reagent Purity (Phenylhydrazine, β-ketonitrile) start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions purification Optimize Purification start->purification impure_reagents Impure Reagents Detected reagent_quality->impure_reagents solvent Solvent Choice reaction_conditions->solvent temperature Incorrect Temperature reaction_conditions->temperature time Insufficient Reaction Time reaction_conditions->time catalyst Consider Catalyst reaction_conditions->catalyst poor_separation Poor Separation during Column Chromatography purification->poor_separation recrystallization_issue Difficulty with Recrystallization purification->recrystallization_issue purify_reagents Solution: Purify Starting Materials (Distillation/Recrystallization) impure_reagents->purify_reagents Yes solvent_solution Solution: Switch to EtOH or TFE solvent->solvent_solution temp_solution Solution: Ensure Reflux Temperature is Reached and Maintained temperature->temp_solution time_solution Solution: Monitor by TLC and Extend Reaction Time time->time_solution catalyst_solution Solution: Introduce a Suitable Catalyst (e.g., acid/base or novel catalyst) catalyst->catalyst_solution purification_solution1 Solution: Adjust Solvent Gradient (e.g., Hexane/Ethyl Acetate) poor_separation->purification_solution1 purification_solution2 Solution: Screen Different Solvents for Recrystallization recrystallization_issue->purification_solution2

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and substituted hydrazines?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound. The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1] When these factors do not create a significant energy difference between the two possible pathways, a mixture of pyrazole regioisomers is often obtained.

Q2: How does the choice of solvent influence the regioselectivity of pyrazole synthesis?

Solvent selection is a critical parameter for controlling regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[2] Unlike traditional solvents like ethanol, which can act as a competing nucleophile, these fluorinated alcohols are non-nucleophilic.[2] This ensures that the hydrazine is the sole nucleophile attacking the dicarbonyl compound, leading to improved regiocontrol.[2] Moreover, the regiochemical outcome can be influenced by whether the solvent is protic or aprotic, with protic solvents sometimes favoring one regioisomer and aprotic solvents favoring the other.[3]

Q3: Can catalysts be used to improve the regioselectivity of pyrazole formation?

Yes, various catalytic systems can effectively control the regioselectivity. For instance, iron-catalyzed and ruthenium-catalyzed reactions have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols, or from β-hydroxy ketones and alkyl hydrazines, respectively.[4] Lewis acid catalysts can activate and stabilize the enol tautomer of β-ketoesters, which facilitates their cyclization with hydrazone intermediates in a regioselective manner.[5][6] Organocatalytic methods, such as those using secondary amines, can also promote highly regioselective [3+2] cycloaddition reactions to form pyrazoles.[7]

Q4: What is the role of microwave irradiation and flow chemistry in controlling regioselectivity?

Both microwave-assisted synthesis and flow chemistry are advanced techniques that can enhance regioselectivity. Microwave irradiation provides rapid and uniform heating, which can favor the formation of the thermodynamically more stable pyrazole isomer.[8][9] Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time.[10][11][12][13] This high level of control can be leveraged to optimize conditions for the selective formation of a desired regioisomer, often with improved yields and safety, especially when dealing with hazardous intermediates.[10]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of pyrazole regioisomers.

This is a frequent issue when the substituents on the 1,3-dicarbonyl compound have similar electronic and steric properties.

  • Solution 1: Change the Solvent System. This is often the most impactful first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can significantly shift the isomeric ratio.[2]

  • Solution 2: Adjust Reaction pH. The addition of a catalytic amount of acid (e.g., acetic acid) can alter the nucleophilicity of the substituted hydrazine. For instance, with methylhydrazine, the more basic nitrogen can be protonated, making the unsubstituted nitrogen the primary nucleophile and directing the regioselectivity.[8]

  • Solution 3: Modify the Hydrazine Reagent. Using a hydrazine salt (e.g., arylhydrazine hydrochloride) instead of the free base can lead to the selective formation of a different regioisomer.[14]

  • Solution 4: Employ Microwave Synthesis. If feasible, switching to microwave-assisted synthesis can favor the formation of the thermodynamically more stable product, thus improving the regiomeric ratio.[8]

Issue 2: The desired regioisomer is the minor product.

This indicates that the reaction conditions favor the formation of the undesired isomer.

  • Solution 1: Investigate Alternative Starting Materials. Instead of 1,3-dicarbonyls, consider using synthons like β-enamino diketones, trichloromethyl enones, or α,β-unsaturated ketones, which can exhibit different and often complementary regioselectivity.[3][14][15]

  • Solution 2: Implement a Directing Group Strategy. If applicable to your substrate, the introduction of a directing group can orchestrate the reaction pathway to favor the desired isomer through controlled C-H activation or other functionalizations.[16]

  • Solution 3: Explore Multi-Component Reactions (MCRs). Well-designed MCRs can offer high regioselectivity by carefully controlling the sequence of bond-forming events in a one-pot procedure.[5][17]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and a substituted hydrazine.

1,3-Diketone SubstrateHydrazineSolventRatio of Regioisomers (Major:Minor)Reference
1-Aryl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOHLow regioselectivity
1-Aryl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[2]
1-Aryl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIPUp to 99:1
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH~1:1.3
β-enamino diketonePhenylhydrazineProtic SolventRegioselective for isomer 2[3]
β-enamino diketonePhenylhydrazineAprotic SolventMajor product is isomer 3[3]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general procedure for improving regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[8]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis

This protocol provides a general method for pyrazole synthesis using microwave irradiation, which can enhance regioselectivity by favoring the thermodynamically preferred isomer.[8]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Substituted hydrazine (e.g., arylhydrazine) (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.

    • Securely seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note that these conditions should be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

regioselectivity_workflow cluster_start Initial Experiment cluster_optimization Optimization Strategies cluster_outcome Desired Outcome start Poor Regioselectivity (e.g., 1:1 mixture) solvent Change Solvent (e.g., EtOH to HFIP) start->solvent Primary Approach catalyst Add Catalyst (Acidic or Basic) start->catalyst conditions Modify Conditions (Microwave or Flow) start->conditions reagents Alter Reagents (Hydrazine Salt vs. Free Base) start->reagents end Improved Regioselectivity (Single Isomer) solvent->end catalyst->end conditions->end reagents->end

Caption: A workflow diagram illustrating key strategies to improve regioselectivity in pyrazole synthesis.

solvent_effect_pathway cluster_etoh Ethanol (Protic, Nucleophilic) cluster_hfip HFIP (Non-Nucleophilic) reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine etoh_intermediate Competing Nucleophilic Attack by EtOH and Hydrazine reactants->etoh_intermediate Standard Conditions hfip_intermediate Selective Nucleophilic Attack by Hydrazine reactants->hfip_intermediate Optimized Conditions etoh_product Mixture of Regioisomers etoh_intermediate->etoh_product hfip_product Major Regioisomer Formed hfip_intermediate->hfip_product

Caption: The influence of solvent nucleophilicity on the regiochemical outcome of pyrazole synthesis.

References

Technical Support Center: Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrazoles.

Troubleshooting Guides

Issue 1: Presence of Regioisomers

  • Symptoms:

    • Nuclear Magnetic Resonance (NMR) spectra exhibit duplicate sets of peaks for the desired product.

    • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.

    • The melting point range of the purified product is broad.

  • Possible Causes:

    • The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis can lead to the formation of two or more regioisomeric pyrazole products.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating regioisomers. It is advisable to experiment with different solvent systems, such as varying the polarity of an ethyl acetate/hexane mixture, to achieve optimal separation. For basic pyrazoles that may adhere to acidic silica gel, deactivating the silica with triethylamine or using neutral alumina is recommended.

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective separation method. Common solvents to try include ethanol, methanol, or mixtures like ethanol/water.

    • Salt Formation: Pyrazoles can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid. These salts often exhibit different crystallization properties, which can facilitate the separation of isomers. The purified salt can then be neutralized to recover the desired pyrazole isomer.

Issue 2: Colored Impurities in the Final Product

  • Symptoms:

    • The isolated pyrazole product has a yellow, red, or brown coloration.

  • Possible Causes:

    • Side reactions involving the hydrazine starting material can produce colored byproducts.

    • Incomplete cyclization or aromatization can lead to the presence of colored pyrazoline intermediates.

    • Degradation of the product or starting materials.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period, then remove the charcoal by filtration through celite. The desired compound can then be recovered by recrystallization.

    • Recrystallization: This technique is often effective in removing colored impurities, as they may be present in small amounts and remain in the mother liquor.

    • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

Issue 3: Product is an Oil and Will Not Solidify

  • Symptoms:

    • The final product is obtained as a viscous oil instead of a solid.

  • Possible Causes:

    • Presence of residual solvent.

    • Impurities are present that lower the melting point of the compound.

  • Solutions:

    • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.

    • Column Chromatography: This is a highly effective method for purifying oily products and removing impurities that may be inhibiting crystallization.

    • Trituration: Attempt to induce crystallization by adding a solvent in which the desired compound is poorly soluble but the impurities are soluble. Stirring or sonicating the mixture can promote the formation of a solid.

    • Seed Crystal: If a small amount of the pure solid material is available, adding a "seed crystal" to the oil can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization. For liquid pyrazoles, distillation under reduced pressure is also a viable option.

Q2: What are some typical solvent systems for column chromatography of substituted pyrazoles?

A2: The choice of solvent system depends on the polarity of the specific pyrazole derivative. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. The ratio is optimized based on TLC analysis. For more polar pyrazoles, dichloromethane/methanol or chloroform/acetone mixtures can be used.

Q3: How can I identify the byproducts in my reaction mixture?

A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. TLC can provide a quick assessment of the number of components in a mixture. For structural elucidation, techniques such as NMR spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.

Q4: My pyrazole compound is "oiling out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try increasing the solvent volume to lower the saturation temperature, ensuring the solution cools as slowly as possible, or changing the solvent system. Using a seed crystal can also help induce proper crystallization.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Substituted Pyrazole

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Observations
Direct Precipitation 85%92%Product contaminated with regioisomer and colored impurities.
Recrystallization (Ethanol/Water) 95%75%Removed most colored impurities, but regioisomer remained.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1) >99%60%Excellent separation of regioisomers and other impurities.
Acid-Base Extraction followed by Recrystallization 98%68%Effective at removing non-basic colored impurities.

Experimental Protocols

Protocol 1: Purification of a Substituted Pyrazole by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of a Substituted Pyrazole by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrazole is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Pyrazole Product chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization extraction Acid-Base Extraction start->extraction tlc TLC Analysis chromatography->tlc recrystallization->tlc extraction->tlc nmr_ms NMR & MS Analysis tlc->nmr_ms pure_product Pure Substituted Pyrazole nmr_ms->pure_product

Caption: A typical experimental workflow for the purification and analysis of substituted pyrazoles.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Inhibits

Caption: The signaling pathway of Celecoxib, a pyrazole-containing COX-2 inhibitor.[2][3][4][5]

rimonabant_pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_Receptor->Signaling_Cascade Initiates Appetite_Stimulation Appetite Stimulation Signaling_Cascade->Appetite_Stimulation Leads to Rimonabant Rimonabant (Substituted Pyrazole) Rimonabant->CB1_Receptor Antagonizes/ Inverse Agonist

Caption: The signaling pathway of Rimonabant, a pyrazole-based CB1 receptor antagonist.[6][7][8][9][10]

References

Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The following sections address common challenges related to optimizing reaction conditions, including temperature, solvent, and catalyst selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions proceed efficiently at room temperature, while others require heating to overcome activation energy barriers.[1][2] Conversely, excessive heat can lead to decomposition of reactants or products.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Microwave irradiation can also be an effective method to reduce reaction times and improve yields.[1][3]

      • If decomposition is suspected at higher temperatures, try running the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and even regioselectivity.[4]

    • Troubleshooting:

      • For the classical Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), polar protic solvents like ethanol are commonly used. However, aprotic dipolar solvents such as DMF or NMP have been shown to improve yields and regioselectivity.[5]

      • Consider "green" alternatives like deep eutectic solvents (DESs) which can accelerate reaction rates and offer high selectivity.[6] Solvent-free conditions, where applicable, can also lead to faster reactions and higher yields.[7]

  • Ineffective Catalyst or Lack Thereof: Many pyrazole syntheses benefit significantly from a catalyst to enhance the reaction rate and selectivity.

    • Troubleshooting:

      • If no catalyst is being used, consider introducing one. A wide range of catalysts have been employed, including acid catalysts (e.g., acetic acid, TsOH), base catalysts, metal catalysts (e.g., copper, silver, palladium), and nano-catalysts (e.g., nano-ZnO).[1][5]

      • The choice of catalyst is highly dependent on the specific reaction. For instance, Lewis acid catalysts like lithium perchlorate have been shown to be effective in certain syntheses.[1]

Q2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly in the Knorr synthesis.[8]

  • Solvent and Catalyst Optimization: As mentioned, the choice of solvent and catalyst can significantly influence regioselectivity.

    • Troubleshooting:

      • Switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMA) can dramatically improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines.[1]

      • Acid catalysis, for example with acetic acid in DMSO or ethanol, has been reported to improve the ratio of the desired regioisomer.[5]

  • Reaction Temperature Control: Temperature can also play a role in controlling regioselectivity. A temperature-controlled divergent synthesis has been reported where different isomers are favored at different temperatures.[2]

Q3: The reaction time for my pyrazole synthesis is very long. How can I accelerate the reaction?

A3: Long reaction times can be a practical bottleneck. Several strategies can be employed to speed up the synthesis:

  • Catalyst Introduction: A suitable catalyst can dramatically reduce the reaction time. For example, a nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles showed excellent yields with a short reaction time.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation is a well-established technique for accelerating organic reactions. It can significantly shorten reaction times from hours to minutes.[1][3]

  • Solvent Choice: The use of certain solvents can lead to faster reactions. Deep eutectic solvents (DESs), for instance, have been shown to accelerate reaction rates.[6] In some cases, solvent-free conditions can also lead to faster reactions.[7]

  • Temperature Increase: As per general kinetic principles, increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for side reactions or degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of catalyst, solvent, and temperature on pyrazole synthesis.

Table 1: Effect of Catalyst on Pyrazole Synthesis

CatalystReactantsSolventTemperatureTimeYield (%)Reference
NoneAcetylacetone, 2,4-dinitrophenylhydrazineVariousRoom Temp.-No reaction[1]
LiClO₄Acetylacetone, 2,4-dinitrophenylhydrazineEthylene GlycolRoom Temp.-70-95[1]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate---95[5]
AgOTf (1 mol%)Trifluoromethylated ynone, Arylhydrazine-Room Temp.1 hup to 99[1]
Copper triflateα,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine--INVALID-LINK-----[1]

Table 2: Effect of Solvent on Pyrazole Synthesis

SolventReactantsCatalystTemperatureYield (%)NotesReference
TolueneN-monosubstituted hydrazones, nitro-olefins--No reactionNon-polar solvent[4]
CH₂Cl₂N-monosubstituted hydrazones, nitro-olefins--HighAprotic polar solvent[4]
MeOH/EtOHN-monosubstituted hydrazones, nitro-olefins--Best yieldsProtic polar solvents[4]
N,N-dimethylacetamide1,3-diketones, arylhydrazines-Room Temp.59-98High regioselectivity[1]
Ethanol1,3-diketones, arylhydrazines--Equimolar regioisomersConventional condition[5]
Deep Eutectic Solvents (DESs)Various--HighAccelerated rates[6]

Experimental Protocols

Protocol 1: General Procedure for Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles

This protocol is based on the work of Girish et al.[5]

  • Reactant Mixture: In a round-bottom flask, take a mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add a catalytic amount of nano-ZnO to the mixture.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions. Stir the mixture at the appropriate temperature (optimized for the specific substrates) for the required duration.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-substituted pyrazole.

Protocol 2: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in N,N-dimethylacetamide

This protocol is adapted from the work of Gosselin et al.[1]

  • Reactant Solution: In a reaction vessel, dissolve the 1,3-diketone (1 equivalent) and the arylhydrazine (1 equivalent) in N,N-dimethylacetamide (DMA).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the highly regioselective pyrazole.

Visualizations

Troubleshooting_Workflow cluster_no_improvement start Start: Low Pyrazole Yield check_temp Is reaction temperature optimized? start->check_temp adjust_temp Adjust Temperature: - Gradually increase if sluggish. - Decrease if decomposition occurs. - Consider microwave irradiation. check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent no_improvement Still Low Yield: Re-evaluate starting materials and reaction mechanism. adjust_temp->no_improvement change_solvent Change Solvent: - Try polar aprotic (DMF, DMA). - Consider 'green' solvents (DESs). - Explore solvent-free conditions. check_solvent->change_solvent check_catalyst Is a suitable catalyst being used? check_solvent->check_catalyst Yes change_solvent->check_catalyst change_solvent->no_improvement add_catalyst Introduce/Change Catalyst: - Acid (e.g., TsOH). - Base. - Metal (e.g., Cu, Ag). - Nano-catalyst (e.g., nano-ZnO). check_catalyst->add_catalyst No end Improved Yield check_catalyst->end Yes add_catalyst->end add_catalyst->no_improvement Regioselectivity_Optimization start Problem: Poor Regioselectivity (Mixture of Isomers) solvent_optimization Solvent Optimization start->solvent_optimization catalyst_optimization Catalyst Optimization start->catalyst_optimization temperature_control Temperature Control start->temperature_control solvent_details Switch from polar protic (e.g., Ethanol) to aprotic dipolar (e.g., DMA, DMF). solvent_optimization->solvent_details catalyst_details Introduce or change catalyst. Acid catalysis (e.g., Acetic Acid) can improve selectivity. catalyst_optimization->catalyst_details temperature_details Investigate effect of temperature. Different isomers may be favored at different temperatures. temperature_control->temperature_details end Improved Regioselectivity solvent_details->end catalyst_details->end temperature_details->end

References

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and preventing the formation of regioisomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] The formation of a mixture of regioisomers is a significant concern because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity.[2] For effective drug development and chemical research, the synthesis of a single, desired isomer is often crucial.

Q2: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two different carbonyl carbons of the dicarbonyl compound. This leads to two distinct intermediate pathways, ultimately resulting in the formation of a mixture of two regioisomeric pyrazoles.[1]

Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?

A3: The regiochemical outcome is influenced by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack and at which carbonyl carbon.[1][2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. Solvents capable of specific interactions, such as hydrogen bonding, can stabilize one of the reaction intermediates or transition states, favoring the formation of a particular regioisomer.[5][6]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are very similar, leading to a lack of preference for the site of initial hydrazine attack.

Solutions:

  • Change the Solvent: This is often the most effective initial step. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6] These solvents can stabilize intermediates through strong hydrogen bonding, favoring one reaction pathway.

  • Modify the Reaction Temperature: Systematically varying the reaction temperature (both increasing and decreasing) can sometimes favor the formation of one isomer over the other, as the activation energies for the two competing pathways may differ.

  • Use a Catalyst: The addition of a catalytic amount of acid or base can alter the reaction pathway. For instance, acid catalysis can protonate the more basic nitrogen of a substituted hydrazine, making the other nitrogen the primary nucleophile.[2]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between 1-(aryl)-4,4,4-trifluorobutane-1,3-diones and methylhydrazine. The desired isomer is the one with the trifluoromethyl group at the 3-position of the pyrazole ring.

Aryl GroupSolventRatio of Regioisomers (3-CF₃ : 5-CF₃)Total Yield (%)
PhenylEtOH50:5085
PhenylTFE85:1590
PhenylHFIP>99:192
4-MethoxyphenylEtOH55:4588
4-MethoxyphenylHFIP>99:195
4-ChlorophenylEtOH48:5282
4-ChlorophenylHFIP>99:191

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic steric and electronic factors of your starting materials favor the formation of the unwanted isomer under standard conditions.

Solutions:

  • Employ a Directing Group: A temporary directing group can be installed on the hydrazine or the dicarbonyl compound to force the reaction to proceed with the desired regiochemistry. This group can be removed in a subsequent step.

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better regiocontrol, such as:

    • 1,3-Dipolar Cycloaddition: The reaction of sydnones with alkynes can provide regioselective access to polysubstituted pyrazoles.[7]

    • Multicomponent Reactions: These reactions can offer high regioselectivity by carefully controlling the sequence of bond-forming events in a one-pot procedure.[8]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for the synthesis of pyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[9]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

  • Add the substituted hydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

Microwave irradiation can sometimes improve regioselectivity by favoring the formation of the thermodynamically more stable product.[2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Glacial acetic acid

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound and the substituted hydrazine.

  • Add glacial acetic acid as the solvent and catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 10-30 minutes). Optimization of conditions may be required.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Cyclization

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

Troubleshooting_Workflow Start Start: Regioisomer Mixture Observed Check_Substrates Analyze Substrate Steric/Electronic Bias Start->Check_Substrates Change_Solvent Change to Fluorinated Alcohol (TFE/HFIP) Check_Substrates->Change_Solvent No Significant Bias Alternative_Route Consider Alternative Synthetic Route Check_Substrates->Alternative_Route Significant Bias (Favors wrong isomer) Modify_Temp Optimize Reaction Temperature Change_Solvent->Modify_Temp Limited Improvement Success Desired Regioisomer Obtained Change_Solvent->Success Add_Catalyst Add Acid/Base Catalyst Modify_Temp->Add_Catalyst Limited Improvement Modify_Temp->Success Add_Catalyst->Success Alternative_Route->Success No_Bias No Significant Bias Bias Significant Bias

Caption: Troubleshooting workflow for controlling regioisomer formation in pyrazole synthesis.

References

Dealing with impurities in the synthesis of 5-aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in the synthesis of 5-aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-aminopyrazole derivatives?

A1: The most common impurities include:

  • Regioisomers: Formation of the undesired 3-aminopyrazole isomer alongside the desired 5-aminopyrazole. This is particularly prevalent when using monosubstituted hydrazines.

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.

  • N-Acetylated Byproducts: When using acetic acid as a solvent at elevated temperatures, the amino group of the pyrazole can be acetylated.

  • Starting Materials: Unreacted β-ketonitriles, malononitrile derivatives, or hydrazines may remain in the crude product.

  • Colored Impurities: Side reactions involving hydrazine starting materials can produce colored impurities, often resulting in yellow or red reaction mixtures.

Q2: How can I control the regioselectivity of the reaction to favor the formation of the 5-aminopyrazole isomer?

A2: The regioselectivity between the 3- and 5-aminopyrazole isomers can be influenced by controlling the reaction conditions to favor either kinetic or thermodynamic control.

  • Thermodynamic Control (Favors 5-aminopyrazole): Generally achieved by reacting a β-ketonitrile or 3-alkoxyacrylonitrile with a substituted hydrazine in a non-polar solvent like toluene with an acid catalyst (e.g., acetic acid) at elevated temperatures (reflux or microwave heating).

  • Kinetic Control (Favors 3-aminopyrazole): Typically involves using a strong base like sodium ethoxide in a polar protic solvent such as ethanol at low temperatures (e.g., 0°C).

Q3: My final product is discolored (yellow, brown, or reddish). What is the likely cause and how can I prevent it?

A3: Discoloration in aminopyrazole synthesis is often attributed to side reactions of the hydrazine starting material or degradation of the final product. To mitigate this:

  • Use High-Purity Reagents: Ensure the purity of your hydrazine and other starting materials.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control Reaction Temperature: Avoid excessive heating, which can promote the formation of colored byproducts.

  • Purification: Activated carbon (charcoal) treatment during recrystallization can often remove colored impurities.

Q4: What is the impact of these impurities on downstream applications?

A4: Impurities can have several detrimental effects on drug development and biological research:

  • Altered Biological Activity: Regioisomers and other structural impurities can exhibit different biological activities or toxicities, leading to inconsistent or misleading results in biological assays.

  • Reduced Efficacy: The presence of impurities lowers the concentration of the active pharmaceutical ingredient (API), potentially reducing its therapeutic efficacy.

  • Safety Concerns: Some impurities may be toxic or genotoxic, posing a safety risk. Regulatory agencies have strict limits on the levels of such impurities in pharmaceutical products.

  • Interference in Subsequent Reactions: Impurities can interfere with or participate in subsequent synthetic steps, leading to the formation of new, undesired byproducts.

Troubleshooting Guides

Issue 1: Presence of the Undesired 3-Aminopyrazole Regioisomer

Symptoms:

  • NMR spectrum shows two sets of signals for the pyrazole core.

  • Multiple spots are observed on TLC.

  • Broad melting point range.

Solutions:

StrategyDescription
Reaction Optimization Adjust reaction conditions to favor thermodynamic control for 5-aminopyrazole formation (e.g., refluxing toluene with acetic acid).
Purification by Recrystallization If the solubilities of the regioisomers are sufficiently different, fractional recrystallization can be employed. Common solvents include ethanol, methanol, isopropanol, and mixtures like hexane/ethyl acetate.
Purification by Flash Chromatography Flash chromatography is often effective for separating regioisomers. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol mobile phase is a good starting point.
Issue 2: Presence of Uncyclized Hydrazone Intermediate

Symptoms:

  • A peak corresponding to the hydrazone intermediate is observed in the mass spectrum.

  • Characteristic signals for the uncyclized intermediate are present in the NMR spectrum.

Solutions:

StrategyDescription
Increase Reaction Time/Temperature Incomplete cyclization may be due to insufficient reaction time or temperature. Monitor the reaction by TLC until the starting material and intermediate are consumed.
Add an Acid Catalyst If not already present, adding a catalytic amount of an acid like acetic acid can promote the cyclization step.
Purification Uncyclized hydrazones can often be separated from the desired aminopyrazole by flash chromatography due to differences in polarity.
Issue 3: Product is an Oil or Fails to Crystallize

Symptoms:

  • The product is obtained as a viscous oil instead of a solid.

  • Attempts at recrystallization result in "oiling out."

Solutions:

StrategyDescription
Solvent Selection for Recrystallization The compound may be too soluble in the chosen solvent. Try a less polar solvent or a mixed solvent system. For "oiling out," add more of the "good" solvent or use a lower-boiling point solvent and cool the solution very slowly.
Trituration Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir the oily product in this solvent to induce crystallization.
Seed Crystals If a small amount of solid product is available, add a seed crystal to the supersaturated solution to initiate crystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioisomer Ratio (Representative Data)

EntryHydrazineSolventCatalyst/BaseTemperature (°C)5-aminopyrazole:3-aminopyrazole Ratio
1PhenylhydrazineTolueneAcetic Acid1109:1
2PhenylhydrazineEthanolSodium Ethoxide01:8
3MethylhydrazineTolueneAcetic Acid1107:3
4MethylhydrazineEthanolSodium Ethoxide01:5

Note: Ratios are illustrative and can vary based on specific substrates.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Impurity Profile
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Gradient Program (Example):

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile (linear gradient)

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile (return to initial conditions)

    • 35-40 min: 10% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

Protocol 2: Purification by Flash Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Distinguishing Regioisomers by NMR Spectroscopy
  • 1D NMR (¹H and ¹³C): While subtle differences in chemical shifts will be present between the 3- and 5-aminopyrazole isomers, unambiguous assignment can be challenging.

  • 2D NMR (HMBC): A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for distinguishing the isomers. This experiment shows correlations between protons and nitrogen atoms that are two or three bonds away. By observing the correlation between the N-H proton of the pyrazole ring and the carbon atoms, the connectivity can be established, definitively identifying the regioisomer.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons. This can be useful in determining the substitution pattern on the pyrazole ring.

Mandatory Visualizations

experimental_workflow Impurity Identification and Removal Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product synthesis Crude 5-Aminopyrazole Derivative tlc TLC Analysis synthesis->tlc Initial Assessment hplc HPLC Analysis tlc->hplc Quantitative Analysis nmr NMR Spectroscopy (1D & 2D) hplc->nmr Structural Elucidation ms Mass Spectrometry nmr->ms Molecular Weight Confirmation recrystallization Recrystallization ms->recrystallization If crystalline with distinct solubility chromatography Flash Chromatography ms->chromatography If regioisomers or multiple impurities pure_product Pure 5-Aminopyrazole Derivative recrystallization->pure_product chromatography->pure_product

Caption: Workflow for impurity identification and purification.

signaling_pathway Regioselectivity Control in Aminopyrazole Synthesis cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start β-Ketonitrile + Substituted Hydrazine kinetic_conditions Low Temperature (e.g., 0°C) Base (e.g., NaOEt) Polar Solvent (e.g., EtOH) start->kinetic_conditions thermo_conditions High Temperature (e.g., Reflux) Acid Catalyst (e.g., AcOH) Non-polar Solvent (e.g., Toluene) start->thermo_conditions product_3_amino 3-Aminopyrazole (Major Product) kinetic_conditions->product_3_amino product_5_amino 5-Aminopyrazole (Major Product) thermo_conditions->product_5_amino

Caption: Controlling regioselectivity in aminopyrazole synthesis.

Technical Support Center: Scaling Up the Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or Inconsistent Yield - Incomplete reaction: The reaction may not have proceeded to completion. - Side reactions: Formation of byproducts due to the high reactivity of acetaldehyde. - Suboptimal temperature control: Poor management of the reaction exotherm can lead to degradation of reactants or products. - Inefficient mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" and concentration gradients.- Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure all starting materials are consumed before workup. - Controlled Addition: Add the acetaldehyde solution dropwise to the reaction mixture at a controlled rate to minimize side reactions like self-condensation. - Temperature Management: Use a reactor with efficient cooling capacity. Maintain the recommended reaction temperature strictly. Consider a jacketed reactor with a circulating coolant. - Improved Agitation: Ensure the stirring mechanism is adequate for the reactor size to maintain a homogeneous mixture.
Formation of Impurities - Aldol condensation of acetaldehyde: Acetaldehyde can self-condense under basic or acidic conditions to form aldol products. - Formation of regioisomers: While the desired isomer is typically favored, other isomers can form under certain conditions. - Unreacted starting materials: Incomplete reaction can lead to contamination of the final product.- pH Control: Maintain the reaction mixture at a neutral or slightly basic pH to minimize acid- or base-catalyzed side reactions of acetaldehyde. - Purification: Employ column chromatography or recrystallization to separate the desired product from impurities.[1] The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Exothermic Reaction and Runaway Risk - Heat of reaction: The condensation reaction is exothermic, and the heat generated can be difficult to dissipate at a larger scale.[2] - Rapid addition of reagents: Adding acetaldehyde too quickly can lead to a rapid increase in temperature.- Slow Addition and Cooling: Add the acetaldehyde solution slowly and ensure the reactor's cooling system is capable of handling the heat load. - Dilution: Using a sufficient volume of solvent can help to absorb the heat of reaction. - Emergency Preparedness: Have a quenching agent (e.g., a cold solvent or a mild acid) ready to stop the reaction in case of a thermal runaway.
Product Isolation and Purification Challenges - Product solubility: The product may have different solubility characteristics at a larger scale, affecting crystallization and filtration. - Handling of large volumes: Filtration and drying of large quantities of product can be challenging.- Solvent Screening: Perform small-scale solubility tests to identify the optimal solvent system for crystallization. - Appropriate Equipment: Use equipment suitable for large-scale filtration and drying, such as a Nutsche filter-dryer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a one-pot, three-component reaction involving acetaldehyde, malononitrile, and phenylhydrazine in the presence of a basic catalyst.[2][3][4][5][6]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The primary safety concerns are the management of the exothermic reaction to prevent thermal runaway and the handling of acetaldehyde, which is volatile and flammable. Phenylhydrazine is also toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.

Q3: How can I control the regioselectivity of the reaction to favor the desired 5-amino isomer?

A3: The formation of the 5-amino isomer is generally favored in this reaction.[1] Maintaining good temperature control and ensuring a homogeneous reaction mixture can help to maximize the yield of the desired regioisomer.

Q4: What are the recommended solvents for this reaction?

A4: Ethanol is a commonly used solvent for this type of reaction as it can effectively dissolve the reactants and facilitate the reaction.[1][5] Water or a mixture of ethanol and water can also be used, which can be a greener alternative.

Q5: What is the best method for purifying the final product at a larger scale?

A5: Recrystallization is often the most practical method for purifying large quantities of the product. The choice of solvent is crucial and should be determined through small-scale experiments. Column chromatography can also be used but may be less practical for very large scales.[1]

Experimental Protocol: Scaled-Up Synthesis

This protocol is a general guideline for the synthesis of this compound on a larger scale. Note: This protocol should be optimized at a smaller scale before attempting a large-scale synthesis.

Reactants and Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
Malononitrile66.061.0
Phenylhydrazine108.141.0
Acetaldehyde44.051.1
Piperidine (catalyst)85.150.1
Ethanol (solvent)46.07-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe.

  • Charge Reactants: Charge the reactor with malononitrile, phenylhydrazine, and ethanol. Begin stirring to ensure a homogeneous mixture.

  • Catalyst Addition: Add piperidine to the reaction mixture.

  • Controlled Acetaldehyde Addition: Prepare a solution of acetaldehyde in ethanol. Slowly add the acetaldehyde solution to the reactor using the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor below 30°C using the cooling jacket.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Product Isolation: Cool the reaction mixture to 0-5°C to induce crystallization of the product.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with cold ethanol.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Scaled-Up Synthesis setup 1. Reactor Setup charge 2. Charge Malononitrile, Phenylhydrazine, Ethanol setup->charge catalyst 3. Add Piperidine charge->catalyst addition 4. Controlled Addition of Acetaldehyde Solution catalyst->addition reaction 5. Reaction at Room Temp. addition->reaction cool 6. Cool to 0-5°C reaction->cool filter 7. Filter Product cool->filter dry 8. Dry Product filter->dry product Final Product dry->product

Caption: A flowchart illustrating the key steps in the scaled-up synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism Proposed Reaction Mechanism reactants Acetaldehyde + Malononitrile + Phenylhydrazine knoevenagel Knoevenagel Condensation (Acetaldehyde + Malononitrile) reactants->knoevenagel intermediate1 Intermediate A (Ethylidene Malononitrile) knoevenagel->intermediate1 michael Michael Addition (Phenylhydrazine to Intermediate A) intermediate1->michael intermediate2 Intermediate B michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Intermediate C cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile tautomerization->product

Caption: A diagram showing the proposed reaction pathway for the three-component synthesis.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Condensation Reactions

  • Question: I am experiencing low to no yield in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in this common and crucial step can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can lead to side reactions.

    • Reaction Conditions:

      • Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.[1]

      • Catalyst: This reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases.[1] Ensure the catalyst concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is recommended.[1]

      • Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is unsatisfactory, you can incrementally increase the reaction time or temperature while monitoring the progress with Thin Layer Chromatography (TLC).[1]

    • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2]

Issue 2: Formation of Isomeric Products

  • Question: My reaction is producing a mixture of isomers, complicating purification and reducing the yield of the desired pyrazolo[1,5-a]pyrimidine. How can I improve regioselectivity?

  • Answer: The formation of isomers is a known challenge, particularly when using unsymmetrical reagents. Here are some strategies to enhance regioselectivity:

    • Control of Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway. Experiment with different solvent polarities and acidic versus basic catalysts to favor the formation of the desired isomer.

    • Nature of Reactants: The electronic and steric properties of the substituents on both the aminopyrazole and the β-dicarbonyl compound can direct the cyclization. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can lead to regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]

    • One-Pot, Two-Step Methods: A palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction has been used for the efficient one-pot, two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, which can offer better control over the final product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?

A1: Several efficient synthetic strategies have been developed, including:

  • Cyclization and Condensation Reactions: This is a widely used approach, often involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][3]

  • Three-Component Reactions: These reactions, involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds, allow for the rapid synthesis of diverse derivatives in a single step.[2][3]

  • Microwave-Assisted Synthesis: This method can significantly shorten reaction times and increase yields.[2][3]

  • Palladium-Catalyzed Cross-Coupling and Click Chemistry: These techniques enable the introduction of a wide range of functional groups, enhancing structural diversity.[3]

Q2: How can I improve the overall yield of my pyrazolo[1,5-a]pyrimidine synthesis?

A2: To improve your yield, consider the following:

  • Optimize Reaction Parameters: Systematically adjust the solvent, catalyst, temperature, and reaction time.

  • Microwave Irradiation: Employing microwave-assisted synthesis can be highly effective in boosting yields and reducing reaction times.[2]

  • Starting Material Quality: Use high-purity starting materials to minimize side reactions.

  • Alternative Synthetic Routes: If a particular method consistently gives low yields, exploring a different synthetic strategy, such as a three-component reaction, might be beneficial.[2][3]

Q3: Are there any "green chemistry" approaches for synthesizing pyrazolo[1,5-a]pyrimidines?

A3: Yes, green chemistry principles are being increasingly applied. This includes the use of water as a solvent and microwave-assisted, solvent-free reactions to reduce the use of hazardous organic solvents and minimize energy consumption.[2][3]

Quantitative Data Summary

The following tables summarize reaction conditions and corresponding yields for different synthetic approaches to provide a comparative overview.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalystConditionsYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateEthanolSodium ethoxideReflux89[4]
5-AminopyrazoleChromoneMethanolNaOMeReflux8[5]
5-AminopyrazolesChalconesDMFKOHNot specifiedGood to Excellent[5]
5-Aminopyrazole2-ArylmalondialdehydesAcetic Acid-Heating40-60[5]

Table 2: Microwave-Assisted Synthesis

ReactantsSolventTimeTemperature (°C)Yield (%)Reference
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, benzylidene malononitrileNot specified20 min120Not specified[2]
5-Aminopyrazole, Steroidal β-bromovinyl aldehydesNot specifiedNot specifiedNot specifiedNot specified[5]

Key Experimental Protocols

Below are detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-3-methylpyrazole in ethanol.

  • Reagent Addition: Add diethyl malonate to the solution, followed by the slow addition of sodium ethoxide.

  • Reaction: Reflux the mixture. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction has a reported yield of 89%.[4]

Protocol 2: Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Reaction Setup: In a fume hood, carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This step has a reported yield of 61%.[4]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships in pyrazolo[1,5-a]pyrimidine synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Beta-Dicarbonyl Beta-Dicarbonyl Beta-Dicarbonyl->Condensation Quenching Quenching Condensation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Purification->Pyrazolo[1,5-a]pyrimidine

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis via condensation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Purify_Starting_Materials Purify Starting Materials Impure_Reactants->Purify_Starting_Materials Optimize_Parameters Optimize (Solvent, Temp, Catalyst) Suboptimal_Conditions->Optimize_Parameters Use_Microwave Consider Microwave Synthesis Suboptimal_Conditions->Use_Microwave Change_Route Explore Alternative Route Side_Reactions->Change_Route

Caption: Troubleshooting logic for low yield in pyrazolo[1,5-a]pyrimidine synthesis.

References

Minimizing byproduct formation in multicomponent reactions of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Byproduct Formation in Multicomponent Reactions of Pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during synthetic protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the multicomponent synthesis of pyrazoles.

Issue 1: Low Yield of the Desired Pyrazole Product

Q: My reaction is resulting in a low yield of the target pyrazole. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Potential Causes and Solutions:

  • Incomplete Reaction: The starting materials may not be fully consumed.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1][2]

  • Suboptimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal for the specific substrates.

    • Troubleshooting: Screen different solvents and catalysts. Protic polar solvents like methanol and ethanol have been shown to favor pyrazole formation over competing Michael addition byproducts.[3] The choice of an acid or base catalyst is also critical; for instance, catalysts like nano-ZnO or various Lewis acids can significantly improve yields.[1]

  • Reagent Stability: The stability of reagents, particularly hydrazine derivatives, can be a factor.[4]

    • Troubleshooting: Use fresh or properly stored hydrazine reagents. In some cases, using a slight excess of hydrazine (e.g., 2 equivalents) can drive the reaction to completion.[4]

  • Competing Side Reactions: The formation of undesired side products directly consumes starting materials, reducing the yield of the desired product.[1]

    • Troubleshooting: Adjusting the stoichiometry of reactants, changing the catalyst, or modifying the temperature can help favor the desired reaction pathway. For example, in some three-component syntheses, unwanted byproducts can arise from the reaction of methanol (formed in a prior step) with an acid chloride.[5][6]

Issue 2: Formation of Regioisomeric Byproducts

Q: I am observing the formation of a 1,5-substituted pyrazole byproduct when the 1,3-substituted isomer is my target product. How can I improve the regioselectivity?

A: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.

Potential Causes and Solutions:

  • Reaction Pathway Control: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the substituted nitrogen of the hydrazine.

    • Troubleshooting: Modifying reaction conditions can influence the regiochemical outcome. While often a limitation, some catalytic systems can offer improved control. For instance, certain copper-catalyzed domino reactions involving enaminones have shown good selectivity for 1,3-substituted pyrazoles.[5] However, in some cases, the formation of the 1,5-substituted byproduct in proportions of less than 10% is a noted limitation.[5]

  • Steric and Electronic Effects: The substituents on both the hydrazine and the dicarbonyl compound can influence the regioselectivity.

    • Troubleshooting: While difficult to change post-synthesis, understanding these effects during the design phase is crucial. Bulky substituents on the hydrazine can slow the reaction or, in extreme cases, lead to different isomers.[3]

Issue 3: Formation of Michael Addition or Other Byproducts

Q: My reaction is producing a significant amount of a non-pyrazole byproduct, which appears to be a Michael addition product. How can I suppress this side reaction?

A: In MCRs that can form pyrazoles, intermediates are often susceptible to competing reactions like Michael additions, especially when α,β-unsaturated compounds are involved or generated in situ.

Potential Causes and Solutions:

  • Solvent Choice: The polarity and protic nature of the solvent can stabilize certain intermediates or transition states over others.

    • Troubleshooting: Aprotic polar solvents can sometimes favor the formation of Michael addition products.[3] Switching to a protic polar solvent like methanol or ethanol can significantly favor the desired cyclization pathway to the pyrazole.[3] Water is also increasingly used as a green solvent that can promote the desired reaction and improve yields.[7][8]

  • Catalyst Influence: The catalyst can play a key role in directing the reaction pathway.

    • Troubleshooting: Lewis acid catalysts can activate and stabilize the enol tautomer of β-ketoesters, facilitating cyclization with hydrazone intermediates to yield pyrazolines, which then convert to pyrazoles.[5][6] This directed pathway can minimize competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in pyrazole multicomponent reactions?

A1: Catalysts play a pivotal role in MCRs for pyrazole synthesis. They can increase reaction rates, improve yields, and enhance selectivity.[2]

  • Acid Catalysts: Protic acids (e.g., acetic acid) or Lewis acids (e.g., Yb(PFO)₃, SmCl₃) are often used.[1][5][6] They activate carbonyl groups, facilitate the formation of hydrazone or enamine intermediates, and promote the final cyclization and dehydration steps.[1][4][5]

  • Base Catalysts: Bases like piperidine or imidazole can be used to deprotonate active methylene groups, facilitating condensations like the Knoevenagel condensation, which is a key step in many pyranopyrazole syntheses.[2][7]

  • Green Catalysts: In line with green chemistry principles, various eco-friendly catalysts are employed, including nano-ZnO, citric acid, and reusable resins like Amberlyst-70.[1][9][10]

Q2: How does solvent choice impact byproduct formation?

A2: The solvent can significantly influence both the reaction rate and the product distribution by stabilizing intermediates and transition states differently. As detailed in the troubleshooting section, polar protic solvents (e.g., ethanol, methanol, water) often favor the cyclization pathway leading to pyrazoles over competing side reactions like Michael additions.[3][7] Solvent-free, or "neat," conditions are also frequently used, often in conjunction with microwave irradiation, to provide an environmentally benign and efficient alternative.[8]

Q3: How can I effectively monitor the progress of my multicomponent reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from extended heating.[1] The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the formation of the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, intermediates, and byproducts by their mass-to-charge ratio.[1]

Q4: What are the common starting materials for pyrazole MCRs?

A4: The classic and most common synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or an equivalent generated in situ) with a hydrazine derivative.[4][5][6] For more complex MCRs, such as those to form pyranopyrazoles, additional components like an aldehyde and an active methylene nitrile (e.g., malononitrile ) are used.[8][9]

Data Presentation

Table 1: Effect of Solvent on Product Ratio in a Pyrazole Synthesis

This table summarizes the influence of the solvent on the ratio of the desired pyrazole product (2) to the Michael addition byproduct (3) in a representative reaction.

EntrySolventProduct Ratio (Pyrazole : Michael Byproduct)Pyrazole Yield (%)
1Methanol (MeOH)>99 : 196
2Ethanol (EtOH)>99 : 194
3Acetic Acid (AcOH)>99 : 185
4Dichloromethane (CH₂Cl₂)91 : 980
5Tetrahydrofuran (THF)12 : 8810
6Acetonitrile (MeCN)8 : 927

Data adapted from a representative pyrazole synthesis to illustrate solvent effects.[3] Protic solvents clearly favor the formation of the pyrazole product.

Table 2: Effect of Catalyst on the Synthesis of Pyrano[2,3-c]pyrazoles

This table shows the impact of different catalysts on the yield of a four-component synthesis of pyrano[2,3-c]pyrazole derivatives.

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1NoneWater12045
2Piperidine (20)Water6085
3Triethylamine (20)Water9078
4Imidazole (20)Water7582
5Taurine (15)Water2592
6Nano-ZnO (10)Water3095

Data compiled from various green synthesis protocols to illustrate catalyst efficiency.[1][2][11][12]

Experimental Protocols

Protocol: General Procedure for a Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a general, environmentally benign method for synthesizing 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in an aqueous medium.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Catalyst (e.g., Taurine, 15 mol%)

  • Water (5 mL)

  • Ethanol for recrystallization

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and water (5 mL).

  • Add the catalyst (e.g., Taurine, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 80 °C).[12]

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate / 70% hexane).[13]

  • Upon completion (typically 25-60 minutes, depending on the catalyst and substrates), cool the reaction mixture to room temperature.[12]

  • The solid product that precipitates out of the solution is collected by vacuum filtration using a Büchner funnel.[13]

  • Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol to remove any residual impurities.[13]

  • Allow the solid to air dry completely.

  • Recrystallize the crude product from hot ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Visualizations

Troubleshooting Workflow for Low Reaction Yield

G cluster_reagents cluster_conditions cluster_analysis start Problem: Low Yield or High Byproduct check_reagents 1. Analyze Starting Materials start->check_reagents optimize_conditions 2. Optimize Reaction Conditions start->optimize_conditions analyze_byproducts 3. Analyze Byproducts start->analyze_byproducts check_purity Purity/Stability Check (e.g., Hydrazine) check_reagents->check_purity check_stoich Verify Stoichiometry check_reagents->check_stoich solution Improved Yield of Desired Pyrazole check_purity->solution check_stoich->solution temp Adjust Temperature (Increase/Decrease) optimize_conditions->temp solvent Screen Solvents (Protic vs. Aprotic) optimize_conditions->solvent catalyst Change Catalyst/ Loading optimize_conditions->catalyst time Adjust Reaction Time (Monitor by TLC/LCMS) optimize_conditions->time temp->solution solvent->solution catalyst->solution time->solution isolate Isolate & Characterize (NMR, MS) analyze_byproducts->isolate pathway Identify Side Reaction Pathway isolate->pathway pathway->optimize_conditions Feedback to Optimization pathway->solution G prep 1. Reagent Prep & Stoichiometry setup 2. Reaction Setup (Solvent, Catalyst) prep->setup reaction 3. Reaction (Heating/Stirring) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Work-up (Filtration/Extraction) monitor->workup purify 6. Purification (Recrystallization/ Chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char G r1 Aldehyde + Malononitrile inter1 Knoevenagel Adduct (Michael Acceptor) r1->inter1 Knoevenagel Condensation r2 Hydrazine + Ethyl Acetoacetate inter2 Pyrazolone (Nucleophile) r2->inter2 Knorr-type Cyclization inter3 Michael Adduct inter1->inter3 Michael Addition inter2->inter3 Michael Addition product Pyrano[2,3-c]pyrazole inter3->product Intramolecular Cyclization & Tautomerization

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Validation of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients and research chemicals. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile, a key intermediate in various synthetic pathways. While a specific, universally adopted HPLC method for this compound is not extensively documented in publicly available literature, this guide leverages data from the analysis of analogous pyrazole derivatives and aromatic amines to propose and compare suitable analytical approaches.[1][2][3][4][5]

Comparison of Proposed HPLC Methods

Two primary reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of this compound. The key differences lie in the choice of the stationary phase (column) and the mobile phase composition, which will influence the separation of potential impurities.

ParameterMethod A: C18 Column with Methanol Mobile PhaseMethod B: Phenyl-Hexyl Column with Acetonitrile Mobile Phase
Stationary Phase (Column) Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent[2][4]Phenyl-Hexyl column (e.g., Kinetex F5) or equivalent[1]
Mobile Phase Methanol: 0.1% Trifluoroacetic Acid in Water (80:20 v/v)[2][4]Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min[2][4]1.0 mL/min
Detection Wavelength 206 nm[2][4]254 nm (or optimized wavelength)
Column Temperature 25 ± 2°C[2][4]30°C
Injection Volume 5.0 µL[2][4]10 µL
Anticipated Retention Time 4-6 minutes5-8 minutes
Potential for Impurity Separation Good for general non-polar impurities.Enhanced separation for aromatic impurities due to π-π interactions.[1]

Experimental Protocols

Method A: C18 Column with Methanol Mobile Phase

This method is a robust, general-purpose approach for the analysis of moderately polar compounds. The use of a C18 column provides good retention and separation for a wide range of analytes.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Eclipse XDB C18 column (150mm x 4.6mm, 5µm).[2][4]

2. Reagents and Solutions:

  • Methanol (HPLC grade).

  • Trifluoroacetic Acid (TFA), 0.1% in deionized water.

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol: 0.1% TFA in Water (80:20 v/v).[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 25 ± 2°C.[2][4]

  • Detection: 206 nm.[2][4]

  • Injection Volume: 5.0 µL.[2][4]

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample in methanol at a concentration of approximately 1 mg/mL.

  • Further dilute with the mobile phase to a working concentration of 50-150 µg/mL.[6]

Method B: Phenyl-Hexyl Column with Acetonitrile Mobile Phase

This method offers an alternative selectivity, particularly for aromatic compounds and their isomers, due to the unique properties of the phenyl-hexyl stationary phase.[1]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Phenyl-Hexyl column (e.g., Kinetex F5, 100 x 4.6 mm, 2.6 µm).[1]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Formic Acid, 0.1% in deionized water.

  • This compound reference standard and sample.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient would be to start at a lower percentage of Acetonitrile and gradually increase it to elute more retained impurities. For example, 30-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Dilute with the initial mobile phase composition to a suitable working concentration.

Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for the purity validation of a synthesized compound like this compound using HPLC.

HPLC_Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_sample Weigh and dissolve sample dilute_sample Dilute sample to working concentration prep_sample->dilute_sample prep_std Weigh and dissolve reference standard dilute_std Dilute standard to working concentration prep_std->dilute_std instrument_setup Set up HPLC instrument and column inject_std Inject standard solution(s) instrument_setup->inject_std inject_sample Inject sample solution(s) inject_std->inject_sample acquire_data Acquire chromatograms inject_sample->acquire_data integrate_peaks Integrate peaks in chromatograms acquire_data->integrate_peaks calculate_purity Calculate purity (% area) integrate_peaks->calculate_purity generate_report Generate analysis report calculate_purity->generate_report review_approve Review and approve results generate_report->review_approve

Caption: Workflow for HPLC Purity Validation.

Comparison of Method Performance

FeatureMethod A: C18 with MethanolMethod B: Phenyl-Hexyl with Acetonitrile
Selectivity Good for general-purpose separations based on hydrophobicity.Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions. Potentially better for resolving regioisomers or aromatic impurities.[1]
Robustness High. C18 columns are widely used and well-characterized.High. Phenyl-hexyl phases are also robust and offer a different selectivity.
Method Development Simpler, as an isocratic method is often sufficient.[2][4]May require more effort in gradient optimization to achieve the best separation.
Solvent Considerations Methanol is a cost-effective and common HPLC solvent.Acetonitrile can offer different elution strengths and may be necessary for certain separations.
Potential Issues May not resolve all structurally similar impurities.The π-π interactions can sometimes lead to peak tailing for certain basic compounds if the mobile phase is not optimized.

Conclusion

For routine purity analysis of this compound, Method A provides a straightforward and reliable starting point. Its simplicity and the widespread availability of C18 columns make it an attractive choice for many laboratories.

However, if complex impurity profiles are expected, particularly those involving aromatic isomers or by-products from the synthesis, Method B is a valuable alternative. The unique selectivity of the phenyl-hexyl column could provide the necessary resolution that is not achievable with a standard C18 phase.

It is recommended that for initial method development, both approaches are screened to determine the most suitable method for the specific impurity profile of the this compound being analyzed. The choice of the final method should be based on a thorough validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][4]

References

Characterization of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural characterization of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile derivatives, with a focus on X-ray crystallography as a definitive analytical technique. This guide provides a comparative analysis of crystallographic data for various derivatives, outlines experimental protocols, and contrasts X-ray crystallography with alternative characterization methods.

Comparative Analysis of Crystallographic Data

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Pyrazole/Phenyl) (°)Reference
2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrileC₂₀H₁₆ClN₅OrthorhombicPcan10.4700(11)14.0482(15)25.409(3)-54.7(1)[1]
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrileC₁₀H₇N₅O₂MonoclinicCc3.7685(2)27.3441(17)10.1294(8)96.20(3)34.3(1)[2][3]
5-Amino-3-anilino-1H-pyrazole-4-carbonitrileC₁₀H₉N₅OrthorhombicPna2₁6.3441(1)11.1354(2)13.7754(3)-24.00(6)[4][5]
6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileC₁₄H₁₂N₄OTriclinicP-16.4788(7)8.8433(7)10.7377(9)99.207(8)98.92(6)[6]

Experimental Protocols

The determination of crystal structures by X-ray diffraction involves a standardized workflow, from crystal preparation to data analysis.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as acetone or ethanol.[2]

  • Data Collection : A suitable crystal is mounted on a diffractometer. Data for the presented derivatives were collected on instruments such as a Bruker SMART CCD area-detector or an Enraf–Nonius CAD-4 diffractometer, using Mo Kα radiation.[1][2] The crystal is maintained at a constant temperature, often 293K or 90K, during data collection.[2][4]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[4] Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.

Comparison with Alternative Characterization Techniques

While X-ray crystallography provides the most detailed structural information, other spectroscopic methods are routinely used for the characterization of pyrazole derivatives and offer complementary data.[7][8][9]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.Unambiguous structure determination.Requires a single, high-quality crystal; cannot be used for amorphous solids or liquids.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[8][9]Provides detailed information about the molecular structure in solution; non-destructive.Does not provide information on bond lengths or angles; complex spectra can be difficult to interpret.
IR Spectroscopy Identifies functional groups present in the molecule based on their vibrational frequencies (e.g., C≡N, N-H, C=O stretches).[8][10]Fast, simple, and requires a small amount of sample.Provides limited information about the overall molecular structure.
Mass Spectrometry Determines the molecular weight of the compound and can provide information about its chemical structure through fragmentation patterns.[10]High sensitivity and can be used to determine the elemental composition.Does not provide information about the 3D arrangement of atoms.

Visualizing Workflows and Concepts

X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis cluster_output Output Compound_Synthesis Compound Synthesis Purification Purification Compound_Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data (CIF) Structure_Refinement->Crystallographic_Data Molecular_Structure 3D Molecular Structure Structure_Refinement->Molecular_Structure Analytical_Choice start Need Structural Information? is_crystal Single Crystal Available? start->is_crystal Yes need_mw Need Molecular Weight? start->need_mw No need_3d Need Absolute 3D Structure? is_crystal->need_3d Yes need_connectivity Need Atom Connectivity? is_crystal->need_connectivity No xray X-ray Crystallography need_3d->xray Yes nmr NMR Spectroscopy need_3d->nmr No need_functional_groups Need Functional Group Info? need_connectivity->need_functional_groups No need_connectivity->nmr Yes need_functional_groups->need_mw No ir IR Spectroscopy need_functional_groups->ir Yes ms Mass Spectrometry need_mw->ms Yes other Other Techniques need_mw->other No Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Kinase_B

References

Comparison of different synthetic routes to 5-aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-aminopyrazole-4-carbonitriles, a key scaffold in medicinal chemistry, has been approached through various synthetic strategies. This guide provides a comparative overview of the most prevalent routes, offering insights into their efficiency, conditions, and substrate scope. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The primary methods for synthesizing 5-aminopyrazole-4-carbonitriles include three-component reactions, the reaction of β-functionalized acrylonitriles with hydrazines, the condensation of β-ketonitriles with hydrazines, and a pathway involving the malononitrile dimer. Each of these routes offers distinct advantages and is suited for different starting materials and desired substitution patterns on the final pyrazole ring.

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Three-Component Reaction Aldehyde, Malononitrile, Hydrazine derivativeCatalytic (e.g., LDH, Fe₃O₄@SiO₂@Tannic acid), often in green solvents (e.g., H₂O/EtOH) or mechanochemical, room temperature to 55-80 °C.[1][2]15 min - 4 h85 - 95+High atom economy, operational simplicity, often environmentally friendly, excellent yields, short reaction times.[1][2][3]Catalyst may be required; optimization of conditions for specific substrates may be needed.
Reaction of β-Alkoxy/Alkylthio Acrylonitriles Ethoxymethylenemalononitrile or bis(methylthio)methylenemalononitrile, HydrazineReflux in a suitable solvent like ethanol.Several hoursGoodA classical and reliable method for obtaining the core scaffold.[4][5][6]May require the pre-synthesis of the functionalized acrylonitrile starting material.
Condensation of β-Ketonitriles β-Ketonitrile, Hydrazine derivativeTypically refluxing in a protic solvent like ethanol, sometimes with acid or base catalysis.[4][5]VariableGoodA versatile and widely applicable method for a range of substituted pyrazoles.[4][5]β-Ketonitriles can be unstable and may require synthesis in a separate step.
From Malononitrile Dimer Malononitrile dimer, Hydrazine hydrateReflux in a solvent like ethanol.[7]~3 hours~80%Utilizes a readily available starting material.The initial dimerization of malononitrile is an additional step.

Experimental Protocols

Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is adapted from a method utilizing a Layered Double Hydroxide (LDH) based catalyst.[1]

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol (1:1, 1 mL)

Procedure:

  • In a reaction vessel, combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and the LDH catalyst.

  • Add the water/ethanol solvent mixture.

  • Stir the mixture at 55 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion (typically 15-27 minutes), cool the reaction mixture.

  • The product can be purified by filtration and washing with a suitable solvent or by standard chromatographic techniques.

Synthesis of 5-Aminopyrazole-4-carbonitrile from Ethoxymethylenemalononitrile

This procedure is a general representation of the classical synthesis.[4][6]

Materials:

  • Ethoxymethylenemalononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (as solvent)

Procedure:

  • Dissolve ethoxymethylenemalononitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer

This protocol is based on the reaction of pre-formed malononitrile dimer with hydrazine.[7]

Materials:

  • Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (0.02 mol, 2.64 g)

  • Hydrazine hydrate

  • Ethanol (20 mL)

Procedure:

  • Dissolve the malononitrile dimer in ethanol in a reaction flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for approximately 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the final product.

Synthetic Route Comparison Workflow

G cluster_0 Starting Materials cluster_1 Synthetic Routes A Aldehyde R1 Three-Component Reaction A->R1 B Malononitrile B->R1 C Hydrazine C->R1 R2 Condensation C->R2 R3 Condensation C->R3 R4 Cyclization C->R4 D Ethoxymethylenemalononitrile D->R2 E β-Ketonitrile E->R3 F Malononitrile Dimer F->R4 P 5-Aminopyrazole-4-carbonitriles R1->P R2->P R3->P R4->P

Caption: Comparative workflow of major synthetic routes to 5-aminopyrazole-4-carbonitriles.

References

A Comparative Guide to Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its versatile structure allows for multi-directional substitution, enabling fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of pyrazole-based kinase inhibitors targeting Aurora kinases, Janus kinases (JAKs), and p38 mitogen-activated protein kinases (MAPKs). The information presented is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and guide future drug discovery efforts.

Pyrazole-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are crucial for the regulation of mitosis.[1] Their overexpression is linked to various cancers, making them a key target for anticancer therapies.[1]

Structure-Activity Relationship (SAR) Summary

The SAR of pyrazole-based Aurora kinase inhibitors often revolves around a core scaffold that mimics the ATP binding site. A key interaction is the formation of hydrogen bonds with the hinge region of the kinase. For instance, in a series of 4,5-dihydropyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione derivatives, the pyrazole nitrogen and the pyrimidine ring are crucial for binding.

Modifications at the C4 position of the pyrazole ring have been shown to significantly impact potency. For example, replacing an ethyl carboxylate at this position with an amide linkage and a hydrophobic 3-acetamidophenyl ring led to a remarkable ~450-fold increase in Aurora A inhibition (IC50 = 33 nM).[2] This enhancement is attributed to a unique hydrogen bond interaction with the non-conserved Thr217 residue in Aurora A, which also confers selectivity over Aurora B/C.[2] Furthermore, SAR studies on other pyrazole series have indicated that substituents like a nitro group can be more optimal for activity than hydrogen, methyl, methoxy, or chloro groups.[1] The presence of a morpholino ring has also been shown to be more favorable for activity compared to smaller amine substituents.[1]

Comparative Inhibitory Activity
CompoundTarget Kinase(s)IC50 (nM)Reference
Barasertib (AZD1152) Aurora B0.37[1]
Compound 7 Aurora A, Aurora B28.9, 2.2[1]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 (for Auroras)[3]
Compound 12w Aurora A33[2]
Compound 5h Aurora A780[4]

Pyrazole-Based Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune function and cell growth. Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers.[5]

Structure-Activity Relationship (SAR) Summary

A common scaffold for pyrazole-based JAK inhibitors is the 4-aminopyrazole core.[5] SAR studies on a series of 4-amino-(1H)-pyrazole derivatives revealed that modifications on the phenyl ring attached to the pyrazole are generally well-tolerated.[5] For instance, compound 3f in a reported series, which has a trifluoromethyl substitution on the phenyl ring, demonstrated potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively.[5] Interestingly, the R1 side chain on the pyrazole was found not to be crucial for the interaction with JAK proteins in this particular series.[5] Ruxolitinib, an FDA-approved JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[6] Its anticancer effect is attributed to the inhibition of JAK-mediated STAT3 phosphorylation.[6]

Comparative Inhibitory Activity
CompoundTarget Kinase(s)IC50 (nM)Reference
Ruxolitinib JAK1, JAK23.3, 2.8[7]
Baricitinib JAK1, JAK2-[6]
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5[5]
Compound 11b JAKsPotent (submicromolar in cells)[5]
Compound 10e JAK2, JAK3, Aurora A, Aurora B166, 57, 939, 583[8]

Pyrazole-Based p38 MAP Kinase Inhibitors

p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases.[9]

Structure-Activity Relationship (SAR) Summary

A prominent class of pyrazole-based p38 MAPK inhibitors consists of N-pyrazole, N'-aryl ureas.[9] These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding. The SAR for this class is well-defined. A lipophilic group at the C5 position of the pyrazole ring, such as a tert-butyl group, is favored for hydrophobic interactions with the protein. The urea moiety is critical for binding, forming a bidentate hydrogen bond with the side chain of Glu71. Replacement of the urea N-H groups with methylene or N-methyl groups leads to a significant loss of activity. The nature of the substituent on the N-2 position of the pyrazole also influences potency, with a phenyl group showing a 40-fold improvement in binding affinity over a methyl group.

Comparative Inhibitory Activity
CompoundTarget Kinase(s)Kd or IC50Reference
BIRB 796 p38 MAPK0.1 nM (Kd)
SB203580 p38α/β MAPK164-189 kcal/mol (docking score)[10]
Compound 16 p38 MAPK40-fold improvement over lead
SC-806 p38 MAPKEfficacious in animal models[11]
Bipyrazole analog 26 p38 MAPK>200 kcal/mol (docking score)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Kinase (e.g., Aurora A, JAK2, p38α)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix of the kinase and its substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, K562)

  • Complete cell culture medium

  • Test compounds serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Target Engagement

This technique is used to detect the phosphorylation status of a kinase or its downstream substrate, providing evidence of target engagement by an inhibitor in a cellular context.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Visualizations

Signaling Pathway: The JAK/STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based inhibitors.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow start Start: Pyrazole Compound Library biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 potent_compounds Potent Compounds (IC50 < Threshold) determine_ic50->potent_compounds cell_based_assay Cell-based Proliferation Assay (e.g., MTT) potent_compounds->cell_based_assay Yes stop1 Discard potent_compounds->stop1 No determine_cellular_ic50 Determine Cellular IC50 cell_based_assay->determine_cellular_ic50 active_in_cells Active in Cells? determine_cellular_ic50->active_in_cells target_engagement Target Engagement Assay (e.g., Western Blot) active_in_cells->target_engagement Yes stop2 Discard active_in_cells->stop2 No on_target_effect On-Target Effect Confirmed? target_engagement->on_target_effect lead_optimization Lead Optimization (SAR Studies) on_target_effect->lead_optimization Yes stop3 Discard on_target_effect->stop3 No end End: Preclinical Candidate lead_optimization->end

Caption: A general experimental workflow for the screening and characterization of kinase inhibitors.

Logical Relationship: SAR of Pyrazole-based p38 MAPK Inhibitors

p38_SAR scaffold Pyrazole Core N1 N2 C3 C4 C5 c3_sub Urea Linker (H-bonds with Glu71) scaffold:c3->c3_sub c5_sub Lipophilic Group (e.g., tert-Butyl) (Hydrophobic Interaction) scaffold:c5->c5_sub n2_sub Aryl Group (e.g., Phenyl) (Enhances Potency) scaffold:n2->n2_sub activity High p38 MAPK Inhibitory Activity c3_sub->activity c5_sub->activity n2_sub->activity

Caption: Key SAR principles for N-pyrazole, N'-aryl urea based p38 MAPK inhibitors.

References

Comparative study of the biological activity of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pyrazole isomers, focusing on their anticancer and antimicrobial properties. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological functions. The spatial arrangement of substituents on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and experimental workflows to offer an objective comparison.

Anticancer Activity: A Tale of Two Isomers in Kinase Inhibition

Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] The substitution pattern on the pyrazole core dictates the inhibitor's binding affinity and selectivity. Here, we compare the anticancer activities of two isomeric series of pyrazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), two key enzymes in cancer progression.[3][4]

Data Presentation: Anticancer Activity of Pyrazole Isomers

The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative 1,5-diaryl and 1,3,5-trisubstituted pyrazole derivatives.

Compound IDIsomer TypeTarget KinaseCancer Cell LineIC50 (µM) - CytotoxicityIC50 (µM) - Kinase InhibitionReference
1 1,5-DiarylpyrazoleVEGFR-2HepG2 (Liver)0.220.22[1]
2 1,3,5-Trisubstituted PyrazoleCDK2HCT-116 (Colon)3.81 (Full Panel)3.82[5][6]
3 1,5-DiarylpyrazoleVEGFR-2PC-3 (Prostate)1.240.0089[3]
4 1,3,5-Trisubstituted PyrazoleCDK2MCF-7 (Breast)8.030.56[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the pyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116, PC-3, MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[10]

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[8][11]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assays

VEGFR-2 Kinase Assay: [1][12]

  • The kinase reaction was initiated by adding the VEGFR-2 enzyme to a reaction mixture containing the pyrazole inhibitor, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • The reaction was allowed to proceed for a specified time at 30°C.

  • The amount of ATP remaining after the reaction was quantified using a luminescence-based assay (e.g., Kinase-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • The IC50 values were determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

CDK2/Cyclin A2 Kinase Assay: [5][7]

  • The assay was performed using a CDK2/cyclin A2 kinase enzyme system.

  • The pyrazole compounds were incubated with the CDK2/cyclin A2 complex, a peptide substrate, and ATP.

  • The kinase activity was measured by quantifying the amount of ADP produced using the ADP-Glo™ kinase assay.

  • The IC50 values were calculated based on the dose-dependent inhibition of CDK2 activity.

Signaling Pathway and Experimental Workflow Visualization

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Ras Ras VEGFR-2->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->VEGFR-2 Inhibits

CDK2/Cyclin E Pathway and Cell Cycle Progression

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G2_Phase G2 Phase M_Phase M Phase (Mitosis) Cyclin_E Cyclin E CDK2 CDK2 CDK2_Cyclin_E CDK2/Cyclin E Complex Rb Rb CDK2_Cyclin_E->Rb Phosphorylates pRb pRb (Phosphorylated) Rb->pRb E2F E2F Rb->E2F Inhibits E2F->S_Phase Promotes Transition Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK2 Inhibits Cyclin_ECDK2 Cyclin_ECDK2 Cyclin_ECDK2->CDK2_Cyclin_E

Experimental Workflow for Anticancer Activity Screening

Experimental_Workflow Start Start: Pyrazole Isomers Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay 2. MTT Assay (Cytotoxicity Screening) Cell_Culture->MTT_Assay IC50_Determination 3. Determine IC50 Values MTT_Assay->IC50_Determination Kinase_Assay 4. Kinase Inhibition Assay (e.g., VEGFR-2, CDK2) IC50_Determination->Kinase_Assay Mechanism_Studies 5. Mechanistic Studies (Cell Cycle Analysis, Apoptosis) Kinase_Assay->Mechanism_Studies SAR_Analysis 6. Structure-Activity Relationship Analysis Mechanism_Studies->SAR_Analysis End End: Lead Compound Identification SAR_Analysis->End

Antimicrobial Activity: Influence of Substitution Patterns

The pyrazole nucleus is also a key component in the development of novel antimicrobial agents. The nature and position of substituents on the pyrazole ring can significantly impact the antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Activity of Pyrazole Isomers

The following table presents the Minimum Inhibitory Concentration (MIC) values for different substituted pyrazole derivatives against various microbial strains.

Compound IDIsomer/Derivative TypeBacterial StrainFungal StrainMIC (µg/mL) - BacteriaMIC (µg/mL) - FungiReference
5 1,3,5-Trisubstituted PyrazoleStaphylococcus aureusCandida albicans62.5-1252.9-7.8[13]
6 1,3,5-Trisubstituted PyrazoleEscherichia coliAspergillus niger>100>100
7 4-Formyl PyrazoleStaphylococcus aureus---[14]
8 4-Formyl PyrazoleKlebsiella pneumoniae---[14]

Note: Direct comparison is challenging due to variations in test strains and methodologies across different studies. The data presented is for illustrative purposes of the types of activities observed.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the pyrazole compounds.[13][14]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile Petri dishes.[15]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined volume of the pyrazole compound solution (at a known concentration) is added to each well. A control with the solvent (e.g., DMSO) is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Serial Dilutions: Two-fold serial dilutions of the pyrazole compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under suitable conditions.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The isomeric form of pyrazole derivatives plays a critical role in their biological activity. As demonstrated in the context of anticancer agents, the substitution pattern significantly influences the inhibitory potency against key kinases like VEGFR-2 and CDK2. Similarly, in the realm of antimicrobial agents, the nature and position of substituents on the pyrazole ring are crucial for determining the spectrum and efficacy of action. This comparative guide highlights the importance of considering isomeric variations in the design and development of novel pyrazole-based therapeutic agents. Further head-to-head comparative studies of well-defined isomeric pairs are warranted to fully elucidate the structure-activity relationships and to guide the optimization of lead compounds.

References

Validating the Mechanism of Action of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile scaffold serves as a versatile precursor in the synthesis of potent kinase inhibitors, particularly those targeting key regulators of the cell cycle such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). This guide provides a comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives derived from this core structure against established, multi-targeted kinase inhibitors. The objective is to offer a clear, data-driven perspective on their mechanism of action and performance, supported by detailed experimental protocols and pathway visualizations.

Performance Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound and compares them with well-characterized, multi-targeted kinase inhibitors.

Compound ClassSpecific Derivative(s)Target Kinase(s)IC50 ValuesKey Findings & References
Pyrazolo[3,4-d]pyrimidines Various 4-substituted derivativesCDK4/cyclin D1Low micromolar rangeIdentified through high-throughput screening as inhibitors of the ATP-binding site.[1]
6-substituted 4-amino derivativesAntibacterial activity (various strains)MIC values: 32–4096 µg/mLSynthesized from the core precursor and showed notable antibacterial effects.[2][3][4]
3-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivativesAnticancer activity (60 cell lines)IC50 values: 0.326 to 4.31 µMDemonstrated potent antitumor activity across a wide range of cancer cell lines.[1]
Alternative: AT9283 1-Cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-ureaAurora A, Aurora B, JAK2, BCR-ABLAurora A: ~3 nM, Aurora B: ~3 nMA multi-targeted inhibitor that disrupts mitosis and JAK2 signaling, with demonstrated efficacy in myeloproliferative disorders.[5][6][7][8][9]
Alternative: Danusertib (PHA-739358) N-(2,4-difluorophenyl)-N'-(4-((6-amino-5-(3-(N-methylcarboxamido)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ureaAurora A, Aurora B, Aurora C, Abl, Ret, FGFR1Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM, Abl: 25 nMA pan-Aurora kinase inhibitor that also targets Abl, including the T315I mutant, inducing cell cycle arrest and apoptosis.[10][11][12][13][14]
Alternative: Tozasertib (VX-680) N-(4-((4-(4-methylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamideAurora A, Aurora B, Aurora C, Flt3, BCR-AblAurora A: 0.6 nM, Aurora B: 18 nM, Aurora C: 4.6 nMA potent, pan-Aurora kinase inhibitor that also shows activity against Flt3 and the T315I mutant of BCR-Abl.[15][16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Aurora A, CDK4/cyclin D1)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a test compound.

  • Reagents and Materials:

    • Human cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a hallmark of Aurora kinase inhibition.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the key signaling pathways targeted by these kinase inhibitors and a typical experimental workflow for their validation.

G Simplified Aurora Kinase Signaling Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Segregation Chromosome Segregation AuroraB->Segregation Abscission Abscission AuroraB->Abscission Spindle->Metaphase Chromosome->Metaphase Segregation->Anaphase Abscission->Cytokinesis Inhibitor Pyrazole Derivatives (e.g., AT9283, Danusertib) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Pyrazole Derivatives.

G Experimental Workflow for Kinase Inhibitor Validation Synthesis Synthesis of Pyrazole Derivatives KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay Mechanism Mechanism of Action Studies CellAssay->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Western Blot for Target Phosphorylation Mechanism->WesternBlot Validation Validated Mechanism of Action CellCycle->Validation Apoptosis->Validation WesternBlot->Validation

Caption: A stepwise workflow for validating the mechanism of action of kinase inhibitors.

References

A Comparative Analysis of Pyrazole-Based Compounds: Bench to Bedside Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected pyrazole-based compounds in the therapeutic areas of inflammation and oncology. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds' performance.

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of several successful drugs. This guide focuses on the translation of preclinical in vitro data to in vivo efficacy for representative pyrazole-based compounds, a critical step in the drug discovery pipeline. We will delve into their anti-inflammatory and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anti-Inflammatory Efficacy: Targeting COX-2

A prominent mechanism of anti-inflammatory pyrazole-based compounds is the selective inhibition of cyclooxygenase-2 (COX-2). Overexpression of COX-2 is associated with inflammatory conditions, and its inhibition can alleviate symptoms like edema and pain.

Quantitative Data Summary: Anti-Inflammatory Pyrazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity and the corresponding in vivo anti-inflammatory efficacy of selected pyrazole-based chalcones and the well-known COX-2 inhibitor, Celecoxib.

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Edema Inhibition) @ 3h
Celecoxib 150.0437547.56% @ 50 mg/kg[1]
Compound 10e >1000.15>66668%
Compound 10f >1000.18>55565%
Compound 10h >1000.12>83372%
Compound 10i >1000.10>100075%

Data for compounds 10e, 10f, 10h, and 10i are sourced from a study on pyrazole-based chalcones.[2][3]

Experimental Protocols: Anti-Inflammatory Assays

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a colorimetric substrate. The intensity of the color, measured at 590 nm, is proportional to the COX activity. Compounds were tested at various concentrations to determine their IC50 values.

This widely used model assesses the acute anti-inflammatory activity of compounds.[4][5][6][7]

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's right hind paw to induce localized edema.[4][6]

  • Compound Administration: Test compounds or a reference drug (e.g., Celecoxib) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[1][4]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the inflammatory cascade leading to the production of prostaglandins and the role of COX-2. Pyrazole-based inhibitors block the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->COX2 inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation mediates

Caption: COX-2 signaling pathway in inflammation.

Anticancer Efficacy: Targeting Cell Proliferation

Several pyrazole-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell growth and survival.

Quantitative Data Summary: Anticancer Pyrazole Derivatives

This table presents the in vitro cytotoxic activity of representative pyrazole compounds against different cancer cell lines and, where available, their in vivo tumor growth inhibitory effects.

CompoundCancer Cell LineIn Vitro IC50 / GI50 (µM)In Vivo ModelIn Vivo Efficacy
TOSIND MDA-MB-231 (Breast)17.7 ± 2.7-Not Reported
PYRIND MCF-7 (Breast)39.7 ± 5.8-Not Reported
Compound 5b K562 (Leukemia)0.021-Not Reported
Compound 5b A549 (Lung)0.69-Not Reported
PTA-1 MDA-MB-231 (Breast)~10 (induces apoptosis)-Not Reported
Celecoxib HuH7 (Hepatocellular Carcinoma)~50Nude mice xenograftDose-dependent tumor growth inhibition

Data for TOSIND and PYRIND are from a study on breast cancer cell lines.[8] Data for Compound 5b is from a study on tubulin polymerization inhibitors.[9] Data for PTA-1 is from a study on triple-negative breast cancer.[10][11] Data for Celecoxib is from a study on hepatocellular carcinoma.[12]

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for another 2-4 hours.[8][15]

  • Formazan Solubilization: The resulting purple formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved in a solubilization solution (e.g., DMSO).[13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[15]

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Signaling Pathway: Tubulin Polymerization Inhibition

A key anticancer mechanism for some pyrazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][16][17][18]

Tubulin_Inhibition cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Tubulin_Dimers->Mitotic_Spindle disrupts Microtubules->Tubulin_Dimers depolymerization Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->Tubulin_Dimers binds to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Caption: Inhibition of tubulin polymerization by pyrazole compounds.

Conclusion

The presented data highlights the potential of pyrazole-based compounds as effective anti-inflammatory and anticancer agents. The strong correlation between the in vitro inhibitory activities and in vivo efficacy for several of the showcased compounds underscores the robustness of the pyrazole scaffold in drug design. The detailed experimental protocols and mechanistic diagrams provided in this guide aim to support further research and development of this promising class of therapeutic agents.

References

A Comparative Benchmarking Guide to 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives against established drugs in key therapeutic areas. The data presented is collated from preclinical studies to offer an objective overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and development.

Anticancer Activity: Benchmarking Against Standard Chemotherapeutics

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes their in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50), in comparison to well-established anticancer drugs, 5-Fluorouracil and Doxorubicin.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HCT-116 (Colorectal Carcinoma)HepG2 (Liver Carcinoma)Reference
Pyrazole Derivative 1 ---3.18-[1]
Pyrazole Derivative 2 -4.63---[1]
Pyrazole-Indole Hybrid 7a ----6.1[2]
Pyrazole-Indole Hybrid 7b ----7.9[2]
5-Fluorouracil (Standard) Reported as standardReported as standardReported as standard--[3]
Doxorubicin (Standard) -64.8--24.7[2]

Note: Specific structures for "Pyrazole Derivative 1" and "Pyrazole Derivative 2" are detailed in the cited literature. The pyrazole-indole hybrids represent further modifications of the core scaffold.

Antimicrobial Activity: A Comparison with Frontline Antibiotics

Several novel pyrazole derivatives have exhibited potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable or superior to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Aminoguanidine-derived Pyrazole 12 1 - 81[1]
Moxifloxacin (Standard) -2[1]
Gatifloxacin (Standard) Equivalent to derivative 12-[1]
Thiazolo-pyrazole Derivative 17 4 (MRSA)-[1]
Piperazine bis(pyrazole-benzofuran) Hybrid 18.1 (MRSA)Effective against biofilms[1]
Ciprofloxacin (Standard) --[1]

Anti-inflammatory Potential: Preclinical In Vivo Data

The anti-inflammatory properties of pyrazole derivatives have been evaluated in vivo using the carrageenan-induced paw edema model, a standard assay for acute inflammation. The percentage of edema inhibition is a key metric for efficacy.

Table 3: In Vivo Anti-inflammatory Activity

Compound/DrugDose (mg/kg)Edema Inhibition (%)Reference
Pyrazole Derivative 35a 5091.11[4]
Celecoxib (Standard) Not Specified86.66[4]
Pyrazoline Derivative 2d Not SpecifiedHigher than Indomethacin[5]
Pyrazoline Derivative 2e Not SpecifiedHigher than Indomethacin[5]
Indomethacin (Standard) 10~31.67[6]

Signaling Pathways and Experimental Workflows

To elucidate the potential mechanisms of action and provide a clear overview of the experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., Phenylhydrazine, Aldehydes, Malononitrile) synthesis One-pot Multicomponent Reaction start->synthesis purification Purification & Characterization (e.g., Crystallization, NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced Paw Edema) purification->anti_inflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data anti_inflammatory->data comparison Benchmarking Against Known Drugs data->comparison

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

p38_MAPK_pathway stress Stress Stimuli (e.g., Cytokines, UV, Osmotic Shock) mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk mkk MAPKK (e.g., MKK3, MKK6) mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2/3, Transcription Factors) p38->substrates pyrazole Pyrazole Derivatives (Potential Inhibitors) pyrazole->p38 response Cellular Responses (Inflammation, Apoptosis) substrates->response

Caption: Simplified p38 MAPK signaling pathway, a potential target for the anti-inflammatory effects of pyrazole derivatives.

btk_signaling_pathway bcr B-Cell Receptor (BCR) Activation lyn_syk Lyn/Syk Activation bcr->lyn_syk btk Bruton's Tyrosine Kinase (BTK) lyn_syk->btk plcg2 PLCγ2 Activation btk->plcg2 pyrazole Pyrazole Derivatives (Potential Inhibitors) pyrazole->btk downstream Downstream Signaling (IP3, DAG, NF-κB) plcg2->downstream response B-Cell Proliferation & Survival downstream->response

Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the role of Bruton's Tyrosine Kinase (BTK) as a potential target for pyrazole-based anticancer agents.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and standard drugs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 540-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives and standard antibiotics in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth and bacteria without antimicrobial agent) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives, a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib), or the vehicle control to the animals via an appropriate route (e.g., intraperitoneally or orally) at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

References

A Comparative Spectroscopic Analysis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and its primary precursors: phenylhydrazine, ethyl acetoacetate, and malononitrile. This analysis is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a baseline for characterization and quality control. The data presented is supported by experimental findings from various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction to the Compounds

This compound is a highly functionalized pyrazole derivative. The pyrazole core is a key structural motif in numerous pharmaceuticals due to its wide range of biological activities. The substituents on this pyrazole—an amino group, a methyl group, a phenyl ring, and a cyano group—provide multiple points for further chemical modification, making it a valuable intermediate in medicinal chemistry.

Its synthesis typically involves a multicomponent reaction, with the core structure being formed from the cyclocondensation of a phenylhydrazine with a β-ketonitrile. The precursors examined in this guide are:

  • Phenylhydrazine: A common reagent used to form heterocyclic rings, particularly pyrazoles and indoles. It provides the N1-phenyl and N2 atoms of the pyrazole ring.

  • Ethyl Acetoacetate: A versatile β-keto ester that serves as a four-carbon building block. It is a precursor to the β-ketonitrile intermediate required for the pyrazole synthesis.

  • Malononitrile: A highly reactive methylene compound that serves as the source for the cyano group and the adjacent carbon atom in the final product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the final pyrazole product and its precursors. This allows for a direct comparison of how the characteristic signals of the precursors are transformed upon the formation of the heterocyclic ring system.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
CompoundN-H StretchC-H Stretch (sp³/sp²)C≡N StretchC=O StretchC=C / C=N Stretch
5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile 3460, 3351, 31723036, 29302225[1]N/A1650, 1605, 1588[1]
Phenylhydrazine ~3330 (broad)~3050N/AN/A~1600
Ethyl Acetoacetate N/A~2980N/A~1740 (ester), ~1715 (keto)N/A
Malononitrile N/A~2900~2270N/AN/A
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
Compound-CH₃-CH₂-Aromatic-H-NH / -NH₂Other
5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile 2.39 (s, 3H)[1]N/A7.17-7.62 (m, 9H)6.75 (s, 2H)[1]N/A
Phenylhydrazine N/AN/A6.76-7.21 (m, 5H)[2]~4.0 (br s, 3H)[2]N/A
Ethyl Acetoacetate (Keto form) 1.25 (t, 3H), 2.25 (s, 3H)4.15 (q, 2H)N/AN/A3.45 (s, 2H, α-CH₂)[3]
Malononitrile N/A3.60 (s, 2H)[4]N/AN/AN/A
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
Compound-CH₃-CH₂-Aromatic-CC≡NC=OPyrazole Ring C
5-Amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile 21.91[1]N/A124.40, 128.10, 129.20, 129.92, 130.61, 131.13, 133.17114.85[1]N/A146.13, 156.69
Phenylhydrazine N/AN/A113.0, 120.5, 128.9, 148.5N/AN/AN/A
Ethyl Acetoacetate (Keto form) 14.1, 30.250.1, 61.4N/AN/A167.2 (ester), 200.8 (keto)[3]N/A
Malononitrile N/A~25N/A~113N/AN/A
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragments
This compound C₁₁H₁₀N₄198.23198171, 105, 91, 77
Phenylhydrazine C₆H₈N₂108.14108[5]93, 77, 51
Ethyl Acetoacetate C₆H₁₀O₃130.1413088, 73, 43
Malononitrile C₃H₂N₂66.0666[4]65, 40, 39
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
CompoundSolventλmax (nm)Transition Type
5-Amino-1-phenyl-pyrazole derivatives Ethanol~235, ~320π→π
Phenylhydrazine Methanol~240, ~285[6][7]π→π
Ethyl Acetoacetate Acidic206[8][9]n→σ* (keto)
Hexane~245π→π* (enol)
Malononitrile Aqueous< 220[10]n→σ*

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a three-component, one-pot reaction.

  • Preparation of Intermediate: In a round-bottom flask, equimolar amounts of ethyl acetoacetate (1 mmol) and malononitrile (1 mmol) are dissolved in ethanol (10 mL). A catalytic amount of a basic catalyst, such as piperidine, is added. The mixture is stirred at room temperature to form the intermediate, ethyl 2-cyano-3-oxobutanoate.

  • Cyclocondensation: Phenylhydrazine (1 mmol) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product.

Spectroscopic Analysis
  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. A small amount of the solid sample is mixed with dry potassium bromide and pressed into a transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an Electron Ionization (EI) mass spectrometer. The sample is introduced, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The spectrum is recorded over a wavelength range of 200-400 nm.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the synthesis.

Synthesis_Pathway precursor precursor intermediate intermediate product product catalyst catalyst EAA Ethyl Acetoacetate BKetonitrile β-Ketonitrile Intermediate EAA->BKetonitrile MN Malononitrile MN->BKetonitrile PH Phenylhydrazine Product 5-Amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile PH->Product BKetonitrile->Product Base Base Catalyst Base->BKetonitrile

Caption: Synthetic route to the target pyrazole.

This guide provides a foundational spectroscopic framework for the characterization of this compound and its precursors. The distinct shifts and patterns observed in the spectra of the final product compared to its starting materials confirm the successful formation of the complex heterocyclic structure.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical compounds is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, based on established best practices for hazardous research chemicals.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

  • Spill Control: In case of a spill, clear the area immediately.[6] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then transfer it to a sealed, labeled container for disposal.[7] Avoid generating dust.[8]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation: Proper waste segregation is the first and most critical step to prevent accidental chemical reactions.[1]

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. All contaminated materials, such as weighing paper, pipette tips, and gloves, should also be placed in a designated solid chemical waste container.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. If possible, separate halogenated and non-halogenated solvent waste.[2] The first rinse of any contaminated glassware must also be collected as hazardous waste.[2]

  • Container Selection and Labeling:

    • Container Choice: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[2] Do not overfill containers; leave adequate headspace.[2]

    • Labeling: All waste containers must be accurately labeled. The label should include:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "this compound".

      • An accurate list of all constituents and their approximate concentrations.[2]

      • The date when waste accumulation began.[2]

      • The name of the principal investigator and laboratory location.[2]

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1]

    • Segregate containers of incompatible materials, such as strong oxidizing agents, using physical barriers or secondary containment.[1][4]

    • The storage area should be cool and dry.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1]

    • Provide a detailed inventory of the waste, including chemical names and quantities.[1]

    • Follow their specific instructions for packaging and preparing the waste for transport.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

Hazard and Ecotoxicity Data

While specific quantitative data for this compound is limited, the following table summarizes toxicity information for a related pyrazole compound, which should be considered for a conservative hazard assessment.

Hazard TypeSpeciesTestResultReference
Acute Toxicity to FishLeuciscus idus (Golden orfe)LC50 (96 h)ca. 2,200 mg/l--INVALID-LINK--[8]
Acute Toxicity to DaphniaDaphnia magna (Water flea)EC50 (48 h)> 100 mg/l--INVALID-LINK--[8]
Toxicity to AlgaeGreen algaeEbC50 (96 h)26.5 mg/l--INVALID-LINK--[8]
Persistence and Degradability-Biodegradability< 15 % (Partially biodegradable)--INVALID-LINK--[8]

Note: Data is for a related pyrazole compound and should be used for guidance. Treat all research chemicals as potentially hazardous.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste Chemical ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First waste_type 2. Determine Waste Type ppe->waste_type solid_waste 3a. Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste 3b. Collect Liquid Waste & Contaminated Rinsate waste_type->liquid_waste Liquid solid_container 4a. Use Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container 4b. Use Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container storage 5. Store in Designated, Ventilated, Secure Area solid_container->storage liquid_container->storage disposal 6. Arrange Pickup by Licensed Waste Disposal Service storage->disposal Follow Institutional Protocol end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of the target compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.